Siponimod-D11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35F3N2O3 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
1-[[2-ethyl-4-[(E)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+/i4D2,5D2,6D2,7D2,8D2,22D |
InChI Key |
KIHYPELVXPAIDH-VAHKVNBFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Siponimod-D11, a deuterated analog of the sphingosine-1-phosphate (S1P) receptor modulator, Siponimod. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this compound.
Chemical and Physical Properties
This compound is a synthetic compound where eleven hydrogen atoms on the cyclohexyl ring of Siponimod are replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its metabolites. The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (E)-1-(4-(1-(((4-(Cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid | [1][2][3] |
| Molecular Formula | C₂₉H₂₄D₁₁F₃N₂O₃ | [1][2][3] |
| Molecular Weight | 527.70 g/mol | [1][3] |
| Appearance | Off-White to White Solid/Powder | [1][3] |
| Purity (by HPLC) | ≥97.7% | [1] |
| Isotopic Purity (atom % D) | ≥99% | [1] |
| Storage Condition | 2-8°C for long-term storage | [3][4] |
| CAS Number (unlabeled) | 1230487-00-9 | [1][2] |
Mechanism of Action and Signaling Pathway
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P₁) and 5 (S1P₅). Its mechanism of action involves binding to these receptors on lymphocytes, which leads to their internalization and degradation. This process prevents the egress of lymphocytes from the lymph nodes into the central nervous system (CNS), thereby reducing inflammation associated with autoimmune conditions like multiple sclerosis.[5]
The signaling cascade initiated by Siponimod binding to S1P₁ receptors is a critical aspect of its therapeutic effect. The following diagram illustrates this pathway.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and storage conditions. While specific forced degradation data for this compound is not extensively available in the public domain, studies on the non-deuterated Siponimod provide valuable insights into its stability profile. The deuteration on the cyclohexyl ring is not expected to significantly alter the chemical stability of the molecule under hydrolytic, oxidative, or photolytic stress conditions.
A study on the stability of Siponimod in both liquid (phosphate-buffered saline) and solid-state (electrospun polymer scaffolds) formulations at various temperatures provides quantitative data on its thermal stability.
Table 2: Thermal Stability of Siponimod in Solution and Solid-State
| Formulation | Temperature | Duration | Remaining Siponimod (%) | Reference |
| Liquid (PBS) | 4°C | 90 days | 81.0 ± 2.0 | [6] |
| Liquid (PBS) | 37°C | 90 days | 35.9 ± 1.6 | [6] |
| Solid-State | 4°C | 4 weeks | 91.4 ± 4.9 | [6] |
| Solid-State | 20°C | 4 weeks | 93.2 ± 4.7 | [6] |
| Solid-State | 37°C | 4 weeks | 83.6 ± 4.5 | [6] |
| Solid-State | 4°C | 12 weeks | 91.6 ± 9.5 | [6] |
| Solid-State | 20°C | 12 weeks | 93.6 ± 3.0 | [6] |
| Solid-State | 37°C | 12 weeks | 85.5 ± 0.2 | [6] |
These results indicate that Siponimod is more stable in a solid-state formulation compared to a solution, with degradation being more pronounced at higher temperatures.[6]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific quantitative results for this compound are not available, the types of degradation products for Siponimod have been categorized.
Table 3: Potential Degradation Pathways and Impurities of Siponimod
| Degradation Type | Potential Impurities | Reference |
| Process-Related | Unreacted intermediates, residual solvents (e.g., acetonitrile, ethanol), synthetic by-products. | [7] |
| Degradation | Oxidation by-products, hydrolysis products, thermal degradation products. | [7] |
| Elemental | Heavy metal traces (e.g., lead, arsenic, mercury, cadmium). | [7] |
Experimental Protocols
General Protocol for Forced Degradation Studies
The following is a generalized experimental protocol for conducting forced degradation studies on Siponimod or its deuterated analogs, based on standard industry practices and available literature.
Methodology:
-
Acid Hydrolysis: A solution of this compound is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C). Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at various time intervals.
-
Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 80°C) in a stability chamber. The sample is then dissolved and analyzed.
-
Photolytic Degradation: Solid or solution samples of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is crucial for separating the parent drug from its degradation products. A validated HPLC method for Siponimod has been reported with the following parameters:
Table 4: Example of a Validated HPLC Method for Siponimod Analysis
| Parameter | Condition | Reference |
| Column | YMC-Triart C18 (250 mm × 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in water (75:25 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 257 nm | [8] |
| Injection Volume | 10 µL | [8] |
| Retention Time | ~6.54 minutes | [8] |
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. While comprehensive stability data for the deuterated analog is limited, the information on Siponimod serves as a strong surrogate for understanding its stability profile. The provided data and protocols are intended to aid researchers and drug development professionals in their work with this important compound. Further studies are warranted to establish a complete stability profile specifically for this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound - Analytica Chemie [analyticachemie.in]
- 4. This compound - Analytica Chemie [analyticachemie.in]
- 5. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. crsubscription.com [crsubscription.com]
An In-depth Technical Guide to the Synthesis and Purification of Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Siponimod-D11, a deuterated internal standard for the selective sphingosine-1-phosphate (S1P) receptor modulator, Siponimod. This document details the synthetic pathway, experimental protocols, purification methods, and analytical characterization, supplemented with quantitative data and visual diagrams to facilitate understanding and replication.
Introduction to Siponimod and Its Deuterated Analog
Siponimod is an orally administered, selective modulator of the S1P receptor subtypes S1P1 and S1P5.[1] By acting as a functional antagonist of S1P1 on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.[2] Its activity on S1P5 receptors, which are present on oligodendrocytes and neurons, may also contribute to its therapeutic effects by promoting remyelination and neuroprotection.[3][4]
This compound, with the chemical name (E)-1-(4-(1-(((4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for precise quantification by mass spectrometry. The deuterium (B1214612) labeling is strategically placed on the cyclohexyl ring to minimize kinetic isotope effects while ensuring a distinct mass difference from the parent compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated cyclohexyl precursor, followed by its incorporation into the core structure of Siponimod. A plausible synthetic route is outlined below, based on established organic chemistry principles and adaptations from known syntheses of Siponimod and related deuterated compounds.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Synthesis of the deuterated key intermediate: Preparation of 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl alcohol.
-
Assembly of the aldehyde precursor: Coupling of the deuterated benzyl (B1604629) alcohol with the ethylbenzaldehyde oxime fragment.
-
Final reductive amination: Formation of the final this compound molecule.
Experimental Protocols
Stage 1: Synthesis of 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl alcohol
-
Preparation of Cyclohexyl-d11-magnesium bromide:
-
To a solution of cyclohexyl-d11 bromide in anhydrous diethyl ether under an inert atmosphere, magnesium turnings are added portion-wise. The reaction mixture is gently heated to initiate the Grignard reaction and then stirred at room temperature until the magnesium is consumed.
-
-
Grignard Reaction:
-
A solution of 4-bromo-3-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. The freshly prepared cyclohexyl-d11-magnesium bromide solution is then added dropwise. The reaction is stirred at low temperature before being allowed to warm to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product, 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzoic acid, is extracted with an organic solvent.
-
-
Reduction to the Benzyl Alcohol:
-
The crude 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzoic acid is dissolved in THF and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting alcohol, 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl alcohol, is isolated by extraction and purified by column chromatography.
-
Stage 2: Synthesis of (E)-4-(1-(((4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde
-
Williamson Ether Synthesis:
-
To a solution of 4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl alcohol and (E)-4-(1-(hydroxyimino)ethyl)-2-ethylbenzaldehyde in a suitable solvent like dimethylformamide (DMF), a base such as potassium carbonate is added. The mixture is stirred at an elevated temperature to facilitate the ether linkage formation. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is purified by column chromatography.
-
Stage 3: Synthesis of this compound
-
Reductive Amination:
-
(E)-4-(1-(((4-(cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and azetidine-3-carboxylic acid are suspended in methanol. Sodium triacetoxyborohydride (B8407120) is added portion-wise to the suspension. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed, dried, and concentrated to yield crude this compound.
-
Purification of this compound
The final purification of this compound is critical to ensure high purity for its use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Preparative HPLC Workflow
Experimental Protocol for Preparative HPLC
-
Column: A reversed-phase C18 column suitable for preparative scale is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is employed.
-
Detection: UV detection at a wavelength where Siponimod exhibits strong absorbance is used to monitor the elution.
-
Fraction Collection: Fractions are collected based on the UV signal corresponding to the this compound peak.
-
Post-Purification: The collected fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.
Analytical Characterization and Data
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: The purity of the final compound is determined by analytical HPLC with UV detection. A typical purity of >97% is expected.
Mass Spectrometry (MS)
-
Identity Confirmation: High-resolution mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular weight is approximately 527.7 g/mol . The mass spectrum will show a characteristic isotopic pattern due to the presence of 11 deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern and further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Structural Elucidation: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of this compound. In the ¹H NMR spectrum, the signals corresponding to the cyclohexyl protons will be significantly diminished or absent, confirming the successful deuteration.
| Parameter | Value | Method |
| Purity | > 97.7% | HPLC |
| Appearance | Off-White Solid | Visual Inspection |
| Molecular Weight (Monoisotopic) | 527.38 g/mol | Mass Spectrometry |
| ¹H NMR | Absence of cyclohexyl proton signals | NMR Spectroscopy |
| Storage Condition | -20°C | - |
Siponimod Signaling Pathway
Siponimod exerts its therapeutic effects by modulating the S1P signaling pathway, primarily through its action on S1P1 and S1P5 receptors.
In the lymph nodes, Siponimod binds to S1P1 receptors on lymphocytes, leading to their internalization and degradation. This functional antagonism prevents lymphocytes from responding to the S1P gradient that normally directs their egress into the bloodstream, thus sequestering them within the lymph nodes. In the CNS, Siponimod crosses the blood-brain barrier and interacts with S1P1 receptors on astrocytes to reduce neuroinflammation and with S1P5 receptors on oligodendrocytes to promote remyelination.[3][4]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The provided experimental framework, combined with detailed analytical methods and an understanding of the underlying pharmacology, offers a valuable resource for researchers and professionals in the field of drug development and metabolism. The successful synthesis and purification of high-purity this compound are essential for the accurate bioanalysis of Siponimod, contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Siponimod | C29H35F3N2O3 | CID 44599207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Siponimod vs. a Theoretical Deuterated Analog (Siponimod-D11)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information for a deuterated version of Siponimod, herein referred to as Siponimod-D11. Therefore, this guide will provide a comprehensive overview of the established mechanism of action of Siponimod and offer a theoretical comparison to a hypothetical deuterated analog, this compound, based on the principles of the kinetic isotope effect and the known metabolic pathways of Siponimod.
Executive Summary
Siponimod is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2] It exerts its primary therapeutic effect by acting as a functional antagonist at the S1P receptor subtype 1 (S1P1), leading to the sequestration of lymphocytes in lymphoid organs and thereby reducing their infiltration into the central nervous system (CNS).[1][2] Additionally, its agonist activity at the S1P receptor subtype 5 (S1P5) on CNS resident cells may contribute to neuroprotective effects.[3] Siponimod is extensively metabolized, primarily by the polymorphic enzyme CYP2C9.[1][4]
A deuterated analog, this compound, would be expected to have an identical mechanism of action at the molecular level, as the substitution of hydrogen with deuterium (B1214612) does not alter the molecule's ability to bind to its target receptors. The key distinction would lie in its pharmacokinetic profile. Deuteration at sites of metabolism can slow down enzymatic breakdown due to the kinetic isotope effect, potentially leading to increased metabolic stability, a longer half-life, and altered drug exposure. This guide will explore these aspects in detail.
Mechanism of Action of Siponimod
Siponimod's mechanism of action is dual, involving both peripheral immunomodulation and potential direct effects within the CNS.
Peripheral Immunomodulation via S1P1 Receptor Functional Antagonism
The primary mechanism of Siponimod is the modulation of S1P receptors, particularly S1P1.[1][2] Lymphocytes, key players in the autoimmune pathology of MS, express S1P1 on their surface. The S1P gradient between the lymph nodes and the blood/lymph directs their egress from the lymphoid tissues.
Siponimod, as a potent agonist, binds to S1P1 on lymphocytes, leading to the internalization and degradation of the receptor.[1] This renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes.[2] This sequestration results in a rapid, dose-dependent, and reversible reduction of peripheral blood lymphocyte counts, thereby limiting the infiltration of autoreactive lymphocytes into the CNS.[2]
Caption: Siponimod's S1P1 functional antagonism and lymphocyte sequestration.
Central Nervous System Effects via S1P1 and S1P5 Receptors
Siponimod readily crosses the blood-brain barrier.[5] Within the CNS, both S1P1 and S1P5 receptors are expressed on various cell types, including astrocytes, oligodendrocytes, and microglia.[3] Siponimod's activity at these receptors may confer direct neuroprotective effects. Preclinical studies suggest that Siponimod may promote remyelination and attenuate the production of pro-inflammatory cytokines by astrocytes and microglia.[1][5]
Caption: Potential direct CNS effects of Siponimod.
Pharmacodynamics and Pharmacokinetics of Siponimod
Receptor Selectivity and Potency
Siponimod is a selective agonist for S1P1 and S1P5 receptors.[3] This selectivity is a key differentiator from the first-generation S1P modulator, fingolimod, which also targets S1P3 and S1P4 receptors, with S1P3 modulation being associated with cardiovascular side effects like bradycardia.[3]
Table 1: Receptor Binding and Functional Activity of Siponimod
| Parameter | S1P1 | S1P5 |
| Binding Affinity (Ki, nM) | 0.39 | 0.98 |
| Functional Activity (EC50, nM) | 0.14 | 1.1 |
Note: Data compiled from various preclinical studies. Actual values may vary between different assays.
Pharmacokinetic Profile
Siponimod is orally administered and has a half-life of approximately 30 hours.[1][2] It is extensively metabolized in the liver, primarily by CYP2C9 (approximately 79.3%) and to a lesser extent by CYP3A4 (approximately 18.5%).[4] The metabolites are not considered to be pharmacologically active.[4] Due to the significant role of CYP2C9 in its metabolism, genetic variations in this enzyme can significantly impact Siponimod's pharmacokinetics, necessitating pre-treatment genotyping.[1]
Table 2: Key Pharmacokinetic Parameters of Siponimod
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | [4] |
| Half-life (t1/2) | ~30 hours | [1][2] |
| Apparent Volume of Distribution (Vd/F) | 124 L | [4] |
| Apparent Systemic Clearance (CL/F) | 3.17 L/h | [6] |
| Primary Metabolizing Enzyme | CYP2C9 | [1][4] |
| Secondary Metabolizing Enzyme | CYP3A4 | [4] |
This compound: A Theoretical Perspective
The Principle of Deuteration and the Kinetic Isotope Effect
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[7] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[8] By strategically replacing hydrogen atoms at the sites of metabolism with deuterium, the rate of metabolic breakdown can be reduced.[7]
Hypothesized Mechanism of Action and Pharmacokinetics of this compound
The mechanism of action of this compound at the S1P1 and S1P5 receptors would be identical to that of Siponimod. The deuteration would not alter the three-dimensional structure of the molecule in a way that would affect its binding to the receptors.
The primary difference would be in its pharmacokinetic profile. Siponimod is primarily metabolized by CYP2C9 via hydroxylation.[9] If deuterium atoms were placed at the positions on the Siponimod molecule that are most susceptible to CYP2C9-mediated oxidation, the KIE would likely slow down this metabolic process.
Potential consequences of deuterating Siponimod:
-
Reduced Rate of Metabolism: Slower cleavage of the C-D bond compared to the C-H bond by CYP2C9.
-
Increased Half-life: A reduced rate of metabolism would lead to a longer elimination half-life.
-
Increased Drug Exposure (AUC): Slower clearance would result in a higher area under the concentration-time curve.
-
Potentially Altered Dosing Regimen: A longer half-life might allow for less frequent dosing or lower doses to achieve the same therapeutic effect.
-
Reduced Metabolite-Related Toxicities (if any): By slowing the formation of metabolites, any potential toxicities associated with them could be mitigated.
It is important to note that the magnitude of the KIE is difficult to predict and can be influenced by the specific CYP enzyme and the rate-limiting step of the metabolic reaction.[10]
Table 3: Theoretical Comparison of Siponimod and this compound Pharmacokinetics
| Parameter | Siponimod | This compound (Hypothetical) | Rationale |
| Mechanism of Action | S1P1/S1P5 Modulator | S1P1/S1P5 Modulator | Deuteration does not alter pharmacodynamics. |
| Half-life (t1/2) | ~30 hours | > 30 hours | Kinetic Isotope Effect slows metabolism. |
| Clearance (CL/F) | ~3.17 L/h | < 3.17 L/h | Slower metabolism by CYP2C9. |
| Area Under the Curve (AUC) | Baseline | Increased | Reduced clearance leads to higher exposure. |
| Metabolizing Enzyme | CYP2C9 | CYP2C9 (slower rate) | The metabolic pathway remains the same. |
Experimental Protocols
S1P Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a compound for the S1P receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P1 or S1P5 receptor.
-
Radioligand: Use a radiolabeled S1P receptor ligand, such as [³H]-S1P or a specific radiolabeled antagonist.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂, BSA).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Siponimod or this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of the compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.
Caption: Workflow for an S1P receptor radioligand binding assay.
In Vitro Metabolic Stability Assay
This assay is used to assess the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Incubation System: Use human liver microsomes or recombinant CYP2C9 enzymes.
-
Cofactor: Add an NADPH-generating system to initiate the metabolic reaction.
-
Incubation: Incubate a fixed concentration of the test compound (Siponimod or this compound) with the incubation system and cofactor at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a solvent like acetonitrile.
-
Analysis: Analyze the concentration of the remaining parent compound in each aliquot using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.
Conclusion
Siponimod is a selective S1P1 and S1P5 receptor modulator with a well-defined mechanism of action that involves peripheral lymphocyte sequestration and potential direct CNS effects. Its metabolism is predominantly mediated by CYP2C9. A deuterated analog, this compound, while not a currently known entity, would be expected to share the same pharmacodynamic properties as Siponimod. The key difference would likely be a more favorable pharmacokinetic profile, characterized by increased metabolic stability and a longer half-life, due to the kinetic isotope effect at the sites of CYP2C9-mediated metabolism. This could potentially translate into an improved therapeutic index, although this remains a theoretical consideration in the absence of empirical data. Further preclinical and clinical investigation would be required to confirm these hypotheses.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 9. ClinPGx [clinpgx.org]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Siponimod-D11 Certificate of Analysis
This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound. Understanding this document is critical for ensuring the quality, accuracy, and reproducibility of research and bioanalytical studies involving the quantification of Siponimod.
Introduction to Siponimod and the Role of this compound
Siponimod, sold under the brand name Mayzent, is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2][3] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, it prevents their egress from lymph nodes.[1] This mechanism reduces the number of circulating lymphocytes available to mount an inflammatory response in the central nervous system (CNS), making Siponimod an effective treatment for relapsing forms of multiple sclerosis (MS).[2][3]
In drug development and clinical research, accurately quantifying the concentration of drugs like Siponimod in biological matrices is paramount. This compound is a deuterated analog of Siponimod, where eleven hydrogen atoms have been replaced with their stable, heavier isotope, deuterium.[4][5] This subtle mass change makes it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6][7] Because it is chemically and physically almost identical to Siponimod, it co-elutes chromatographically and experiences similar effects from the sample matrix and instrument variability, allowing for highly precise and accurate quantification through the principle of isotope dilution.[6][8][9]
Deconstructing the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For this compound, it guarantees the identity, purity, and quality of the material, which is essential for its use as an internal standard.
Identification and Physical Properties
This section provides fundamental information about the compound.
| Parameter | Typical Specification | Source |
| Compound Name | This compound | [4][5] |
| Synonym | (E)-1-(4-(1-(((4-(Cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic Acid | [4][5] |
| Unlabeled CAS # | 1230487-00-9 | [4][10] |
| Molecular Formula | C₂₉H₂₄D₁₁F₃N₂O₃ | [4][5][10] |
| Molecular Weight | ~527.70 g/mol | [4][5][10] |
| Appearance | White to Off-White Solid/Powder | [4][5] |
| Storage | -20°C or 2-8°C | [5][10] |
Analytical Data for Quality Control
This section contains the quantitative results from various analytical tests performed on the specific batch of this compound.
| Analytical Test | Method | Typical Specification | Purpose |
| Chemical Purity | HPLC / UPLC | ≥95% (often >97%) | [4][10] |
| Identity Confirmation | Mass Spectrometry | Conforms to structure | Confirms the molecular weight and, by extension, the molecular formula of the compound. |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation | [4] |
| Isotopic Enrichment | Mass Spectrometry | >95% atom D | [4][10] |
The Principle of Isotope Dilution Mass Spectrometry
This compound's primary function is to serve as an internal standard in isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample at the beginning of the workflow. Any loss of the target analyte (Siponimod) during sample processing is mirrored by a proportional loss of the internal standard (this compound). The mass spectrometer distinguishes between the two based on their mass difference, and the ratio of their signals is used for precise quantification, correcting for experimental variability.[6][7]
Caption: Workflow for Isotope Dilution Mass Spectrometry using a deuterated internal standard.
Detailed Experimental Protocols
The values reported on a CoA are generated using standardized and validated analytical methods. Below are detailed protocols typical for the analysis of Siponimod and this compound.
Protocol: Purity Determination by RP-HPLC
This method is used to assess the chemical purity of the this compound standard by separating it from any potential impurities.
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an acidic aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water). A typical ratio is 75:25 (v/v) Acetonitrile:Buffer.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV absorbance at 257 nm.[11]
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Caption: A typical experimental workflow for purity analysis by RP-HPLC.
Protocol: Bioanalytical Quantification by LC-MS/MS
This method is used to quantify Siponimod in a biological matrix (e.g., rat plasma) using this compound as an internal standard.[12]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add a small volume of this compound working solution (the internal standard).
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrument: LC-MS/MS system (e.g., Triple Quadrupole).
-
Column: A reverse-phase column such as a Waters C18 (150 x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02M Ammonium Acetate, pH 4.2) and an organic solvent like Methanol.[13][14]
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).[12]
-
Detection (Multiple Reaction Monitoring - MRM):
-
Caption: Bioanalytical workflow for quantifying Siponimod using this compound via LC-MS/MS.
Siponimod's Mechanism of Action: S1P Receptor Modulation
Siponimod exerts its therapeutic effect by modulating S1P receptors. It binds with high affinity to S1P1 receptors on lymphocytes, causing the receptors to be internalized and degraded.[1] This functional antagonism traps lymphocytes within the lymph nodes, preventing their migration into the CNS and thereby reducing neuroinflammation.[1][2]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Siponimod - Wikipedia [en.wikipedia.org]
- 4. esschemco.com [esschemco.com]
- 5. This compound - Analytica Chemie [analyticachemie.in]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. sussex-research.com [sussex-research.com]
- 11. crsubscription.com [crsubscription.com]
- 12. researchgate.net [researchgate.net]
- 13. ijalsr.org [ijalsr.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Sources and Availability of Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Siponimod-D11. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for bioanalytical applications.
Introduction to this compound
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] this compound is a deuterated analog of Siponimod, which serves as an invaluable internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development, as it effectively corrects for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[3]
Commercial Sources and Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key quantitative data to facilitate comparison and procurement.
| Supplier | Product Code/Catalogue No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Appearance | Storage Conditions |
| Simson Pharma Limited | S1270008 | Not Available | C₂₉H₂₄D₁₁F₃N₂O₃ | 708.72 | Certificate of Analysis Provided | Custom Synthesis | Not Specified | Not Specified |
| LGC Standards | Not Specified | Unlabelled: 1230487-00-9 | C₂₉D₁₁H₂₄F₃N₂O₃ | 527.663 | Not Specified | Not Specified | Not Specified | Not Specified |
| Clearsynth | CS-CX-00610 | 2104759-32-0 | C₂₉H₂₄D₁₁F₃N₂O₃ | 527.70 | Not Specified | Not Specified | Not Specified | Refrigerator (2-8°C) for long term storage[3] |
| Analytica Chemie | ACI-194230 | Unlabelled: 1230487-00-9 | C₂₉H₂₄D₁₁F₃N₂O₃ | 527.7 | Not Specified | Not Specified | White Powder[4] | 2-8°C[4] |
| Sussex Research Laboratories Inc. | SI190040 | Not Available | C₂₉H₂₄D₁₁F₃N₂O₃ | 527.7 | >95% (HPLC)[5] | >95%[5] | Not Specified | -20°C[5] |
| ESS (Expert Synthesis Solutions) | ESS0520 | Unlabelled: 1230487-00-9 | C₂₉H₂₄D₁₁F₃N₂O₃ | 527.70 | 97.7% by HPLC[6] | 99% atom D[6] | Off-White Solid[6] | Not Specified |
| SynZeal | SZ-S036D01 | Not Available | C₂₉H₂₄D₁₁F₃N₂O₃ | 527.7 | Not Specified | Synthesis on demand | Not Specified | Not Specified |
Experimental Protocols: Quantification of Siponimod in Biological Matrices using this compound
The following is a representative experimental protocol for the quantification of Siponimod in plasma samples using this compound as an internal standard, based on established bioanalytical methods.[4][7]
Preparation of Stock and Working Solutions
-
Siponimod and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Siponimod and this compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions for calibration standards and QC samples by serially diluting the Siponimod stock solution with the appropriate solvent.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a constant concentration to be added to all samples (calibration standards, QCs, and study samples).
Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
-
Vortex the samples briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of 1 mL/min can be employed.[7]
-
Injection Volume: A small injection volume (e.g., 10 µL) is recommended.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for Siponimod and this compound.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the parent and product ions for both the analyte and the internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte to construct a calibration curve. The concentration of Siponimod in the unknown samples is then determined from this curve.
-
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Siponimod quantification using this compound.
Logical Relationship in Bioanalytical Method Validation
Caption: Core components of a validated bioanalytical method.
References
- 1. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijalsr.org [ijalsr.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. texilajournal.com [texilajournal.com]
Navigating the Handling of Siponimod-D11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for Siponimod-D11, a deuterated analog of the sphingosine-1-phosphate (S1P) receptor modulator, Siponimod. Adherence to these guidelines is critical for maintaining the compound's chemical and isotopic integrity, ensuring the reliability and reproducibility of experimental results. This document outlines storage conditions, handling protocols, and relevant biological pathways associated with Siponimod's mechanism of action.
Storage Conditions
Proper storage is paramount to prevent the degradation and isotopic exchange of this compound. The following table summarizes the recommended storage conditions based on available data and general best practices for deuterated compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[1] | Minimizes thermal degradation and preserves long-term stability. |
| 2-8°C for short-term storage. | Acceptable for brief periods, but -20°C is preferred for extended storage. | |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[2] | This compound, like many deuterated compounds, can be susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which would compromise its isotopic purity.[2][3] |
| Light Exposure | Protect from light by storing in an amber vial or in a dark location.[3] | Minimizes the potential for photodegradation. |
Handling Protocols
Due to the sensitive nature of deuterated compounds, specific handling procedures should be followed to avoid contamination and maintain isotopic enrichment.
General Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket) to prevent exposure to moisture.[2][3]
Experimental Workflow for Solution Preparation
The following workflow is a recommended procedure for the accurate and safe preparation of this compound solutions for experimental use.
References
Siponimod-D11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Siponimod-D11, a deuterated analog of Siponimod. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and by extension through its parent compound Siponimod, its mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. This compound serves as a crucial internal standard for the quantitative analysis of Siponimod in biological matrices.
Core Chemical and Physical Data
This compound is a stable isotope-labeled version of Siponimod, where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification assays, as it is chemically identical to Siponimod but has a distinct molecular weight.
While there is some discrepancy across suppliers, the CAS number for this compound is not consistently defined. Some sources list it as not available or provide the CAS number for the unlabeled parent compound, Siponimod (1230487-00-9)[1][2][3][4]. However, a specific CAS number of 2104759-32-0 has also been assigned[5]. Researchers are advised to verify the CAS number with their specific supplier.
Below is a summary of the key chemical data for this compound.
| Parameter | Value | References |
| Analyte Name | This compound | [1] |
| Synonyms | (E)-1-(4-(1-(((4-(Cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic Acid | [2][4][6] |
| Molecular Formula | C₂₉H₂₄D₁₁F₃N₂O₃ | [2][4][5] |
| Molecular Weight | ~527.7 g/mol | [2][3][4] |
| Unlabeled CAS Number | 1230487-00-9 | [1][2][4] |
| Appearance | Off-White to White Solid/Powder | [2][4] |
Mechanism of Action and Signaling Pathway of Siponimod
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors, S1P₁ and S1P₅[7]. Its mechanism of action is central to its therapeutic effects, primarily in the treatment of multiple sclerosis.
Siponimod acts as a functional antagonist of the S1P₁ receptor on lymphocytes[7]. This binding internalizes the receptors, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. The resulting sequestration of lymphocytes in the lymphoid tissues prevents their infiltration into the central nervous system (CNS), where they would otherwise contribute to inflammation and nerve damage[7].
In addition to its effects on the immune system, Siponimod can cross the blood-brain barrier and may exert direct effects within the CNS by binding to S1P₁ and S1P₅ receptors on astrocytes and microglia[7][8]. Preclinical studies suggest this can attenuate the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17, and may also inhibit demyelination[7].
A simplified representation of Siponimod's signaling pathway is depicted below.
Caption: Siponimod's dual mechanism of action on lymphocytes and CNS cells.
Pharmacokinetics of Siponimod
The pharmacokinetic profile of Siponimod has been well-characterized in healthy volunteers and patients with multiple sclerosis. Following oral administration, Siponimod is almost completely absorbed, reaching maximum plasma concentrations in approximately 4 hours[9][10]. It has a half-life of about 30 hours, and a complete washout is estimated to take around 7 to 10 days[7][9].
Siponimod is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 (79.3%) and CYP3A4 (18.5%)[9][10]. Genetic variations in the CYP2C9 enzyme can significantly impact the metabolism and clearance of Siponimod, necessitating genotype screening before treatment initiation[7][11].
The table below summarizes key pharmacokinetic parameters of Siponimod.
| Parameter | Value | References |
| Time to Cmax (Tmax) | ~4 hours | [9][10] |
| Half-life (t½) | ~30 hours | [7][9] |
| Volume of Distribution (Vd) | 124 L | [9][10] |
| Clearance (CL/F) | 3.17 L/h | [9] |
| Primary Metabolism | CYP2C9 (79.3%), CYP3A4 (18.5%) | [9][10] |
Experimental Protocols
Quantification of Siponimod in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This section outlines a general workflow for the quantification of Siponimod in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., Waters C18, 150 x 4.6 mm, 5 µm) is often suitable[12][13].
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) with 1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[12][13].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific mass transitions for Siponimod and this compound. For Siponimod, the parent ion is m/z 517 and a common product ion is m/z 213[12][13]. The parent ion for this compound will be correspondingly higher.
-
The workflow for this analytical method is illustrated in the diagram below.
Caption: General workflow for Siponimod quantification using LC-MS/MS.
Synthesis of Siponimod
The synthesis of Siponimod is a multi-step process. A key intermediate in its synthesis is 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene[14]. A general synthetic approach involves the reaction of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde with azetidine-3-carboxylic acid, followed by a reduction step using a reagent like sodium triacetoxyborohydride[15]. Various synthetic routes have been developed to optimize yield and scalability[14][16]. Further details on specific reaction conditions can be found in the cited literature.
This technical guide provides a foundational understanding of this compound and its application in the study of Siponimod. For more detailed information, researchers are encouraged to consult the referenced scientific literature.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound - Analytica Chemie [analyticachemie.in]
- 3. sussex-research.com [sussex-research.com]
- 4. esschemco.com [esschemco.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Siponimod D11 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijalsr.org [ijalsr.org]
- 13. ijalsr.org [ijalsr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]
- 16. medkoo.com [medkoo.com]
The Indispensable Role of Deuterated Internal Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][2]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[3] By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[2][3]
The key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[4]
-
Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards lead to significantly improved precision and accuracy in the quantification of the analyte.[1]
-
Enhanced Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[5]
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed if the breaking of this bond is the rate-limiting step. In drug metabolism, if deuteration occurs at a site of enzymatic attack (e.g., by cytochrome P450 enzymes), it can slow down the metabolic clearance of the drug.[6] This can result in:
-
Longer drug half-life
-
Increased systemic exposure (AUC)
-
Reduced peak-to-trough plasma concentration fluctuations
This effect is intentionally leveraged in the development of "deuterated drugs" to improve their pharmacokinetic profiles. A notable example is deutetrabenazine, a deuterated version of tetrabenazine, which exhibits a longer half-life and allows for less frequent dosing.[7][8]
While beneficial for therapeutic drug development, the KIE needs to be carefully considered when selecting a deuterated internal standard for bioanalysis. If the deuteration significantly alters the metabolic stability of the internal standard relative to the analyte, it may not accurately reflect the analyte's behavior during sample processing and analysis, particularly for in-process stability assessments.
Selection and Synthesis of Deuterated Internal Standards
The ideal deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: To prevent "crosstalk" where the signal from the unlabeled analyte contributes to the signal of the internal standard, and vice-versa.[9][10]
-
Appropriate Degree of Deuteration: Typically, a mass difference of at least 3 atomic mass units (amu) is recommended to avoid isotopic overlap.[5]
-
Strategic Placement of Deuterium Atoms: Deuterium atoms should be placed on metabolically stable positions of the molecule to avoid in-vivo H/D exchange.
Common methods for synthesizing deuterated compounds include:
-
Direct H/D Exchange: Using a deuterium source like D₂O or deuterated solvents.
-
Catalytic Deuteration: Employing metal catalysts and D₂ gas.
-
Total Synthesis: Building the molecule from deuterated starting materials.[11]
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.
Protocol 1: Bioanalytical Method Development and Validation using a Deuterated Internal Standard
This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma.
a. Materials and Reagents:
-
Analytically pure reference standards of the drug and its deuterated analog.
-
Blank human plasma (with the same anticoagulant as the study samples).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
b. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]
-
Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.[3]
-
Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.[3]
c. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[3]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[3]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[12]
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both the analyte and the deuterated IS.
e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[13][14][15]
Protocol 2: In-Vivo Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in a preclinical species.
a. Animal Dosing and Sampling:
-
Dose animals (e.g., rats) with the drug via the desired route of administration (e.g., oral gavage or intravenous injection).[16]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.[16]
-
Centrifuge the blood samples to separate the plasma.[16]
-
Store plasma samples at -80°C until analysis.
b. Sample Analysis and Pharmacokinetic Parameter Calculation:
-
Analyze the plasma samples using the validated LC-MS/MS method described in Protocol 1.
-
Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using non-compartmental analysis software.[3]
Data Presentation: Quantitative Comparisons
Clear and concise data presentation is crucial for interpreting pharmacokinetic outcomes. The following tables summarize key quantitative data, illustrating both the impact of deuteration on a drug's PK profile and the performance of a bioanalytical method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine in Healthy Volunteers
| Parameter | Tetrabenazine (25 mg, single dose) | Deutetrabenazine (25 mg, single dose) |
| Active Metabolites (α+β-HTBZ) | ||
| Cmax (ng/mL) | 49.6 | 20.9 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC₀₋inf (ng·hr/mL) | 289 | 566 |
| Half-life (t½) (hr) | 4.8 | 9.4 |
| Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine). Data compiled from multiple sources.[9] |
Table 2: Comparison of Bioanalytical Method Performance with Deuterated vs. Structural Analog Internal Standard for the Quantification of Kahalalide F
| Parameter | Structural Analog IS | Deuterated IS |
| Accuracy (Mean % Bias) | 96.8% | 100.3% |
| Precision (Standard Deviation of Bias) | 8.6% | 7.6% |
| Data from a study on the marine anticancer agent Kahalalide F, demonstrating significantly improved accuracy and precision with the use of a deuterated internal standard.[17] |
Table 3: Comparison of Assay Precision for Sirolimus using Deuterated vs. Analog Internal Standard
| QC Level | Deuterated IS (SIR-d3) %CV | Analog IS (DMR) %CV |
| Low | 4.5% | 8.9% |
| Medium | 3.8% | 7.2% |
| High | 3.1% | 6.5% |
| This data for the immunosuppressant drug sirolimus shows that the use of a deuterated internal standard (SIR-d3) resulted in significantly better precision (lower %CV) compared to a structural analog (DMR).[2] |
Troubleshooting Common Issues
Even with the advantages of deuterated internal standards, challenges can arise during method development and sample analysis.
1. Chromatographic Shift:
-
Issue: A slight difference in retention time between the analyte and the deuterated internal standard can occur, which may lead to differential matrix effects.[18]
-
Troubleshooting:
-
Mobile Phase Optimization: Adjusting the organic solvent composition or pH can sometimes minimize the retention time difference.[18]
-
Temperature Control: Modifying the column temperature can also influence the separation.[18]
-
Alternative Isotopes: Using ¹³C or ¹⁵N labeled standards can eliminate this issue as they have a negligible effect on chromatographic behavior.[18]
-
2. Isotopic Crosstalk:
-
Issue: Interference between the analyte and internal standard signals due to the natural isotopic abundance of the analyte or impurities in the internal standard.[9][10]
-
Troubleshooting:
-
Sufficient Mass Difference: Ensure a mass difference of at least 3 amu between the analyte and the IS.[5]
-
High Isotopic Purity of IS: Use an internal standard with high isotopic enrichment.
-
Non-linear Calibration: In cases of unavoidable crosstalk, a non-linear calibration function may be necessary to correct for the interference.[9]
-
3. Matrix Effects:
-
Issue: Even with a co-eluting deuterated IS, significant ion suppression or enhancement can impact assay sensitivity and reproducibility.[4][11][19]
-
Troubleshooting:
-
Improved Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize the chromatography to separate the analyte and IS from the regions of significant matrix effects.
-
Matrix Factor Evaluation: During method validation, assess the matrix effect across multiple sources of the biological matrix to ensure the IS is providing adequate compensation.[13]
-
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in a pharmacokinetic study employing deuterium-labeled standards.
Conclusion
The use of deuterated internal standards is an indispensable tool in modern pharmacokinetic studies, enabling the generation of high-quality, reliable, and reproducible data. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the inherent variability of bioanalytical methods. While considerations such as the kinetic isotope effect and potential for chromatographic shifts must be managed, the overall benefits in terms of accuracy, precision, and method robustness far outweigh these challenges. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for the successful advancement of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioanalysisjournal.com [bioanalysisjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. anivet.au.dk [anivet.au.dk]
- 16. lcms.cz [lcms.cz]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. waters.com [waters.com]
The Potential Role of Siponimod-D11 in Preclinical Drug Development: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Siponimod (B560413) (Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] As with many promising therapeutics, the exploration of "biobetters" or next-generation versions with improved pharmaceutical properties is a key focus of ongoing research. This technical guide explores the hypothetical role of a deuterated analog of siponimod, herein referred to as Siponimod-D11, in the context of preclinical drug development. By strategically replacing specific hydrogen atoms with their heavier, stable isotope deuterium (B1214612), this compound could potentially offer a superior pharmacokinetic profile, leading to enhanced efficacy, an improved safety margin, or more convenient dosing regimens. This whitepaper will delve into the established mechanism of siponimod, the scientific rationale for deuteration, and a hypothetical preclinical development path for this compound, complete with proposed experimental protocols and data presentation.
Siponimod: An Established S1P Receptor Modulator
Siponimod is a selective modulator of the S1P receptor subtypes S1P1 and S1P5.[1][3][4] Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[2][5] Binding of siponimod to S1P1 receptors prevents the egress of lymphocytes from the lymph nodes into the central nervous system (CNS), thereby reducing the inflammatory cascade that contributes to demyelination and neurodegeneration in MS.[3][5] Additionally, siponimod can cross the blood-brain barrier and its interaction with S1P1 and S1P5 receptors on CNS resident cells, such as astrocytes and oligodendrocytes, may contribute to direct neuroprotective effects.[5][6][7]
Signaling Pathway of Siponimod
The binding of siponimod to S1P1 and S1P5 receptors initiates a cascade of intracellular signaling events. On lymphocytes, this leads to the internalization and degradation of the S1P1 receptor, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues. In the CNS, activation of S1P1 and S1P5 on astrocytes and oligodendrocytes may modulate pathways involved in cell survival and proliferation, potentially contributing to remyelination and neuroprotection.[6][7]
The Rationale for Deuteration in Drug Development
Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it about twice as heavy as hydrogen.[8] When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the original carbon-hydrogen (C-H) bond.[8][9] This difference in bond strength can lead to the "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slowed down.[8][9]
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds.[10] By strategically placing deuterium at known sites of metabolism ("soft spots"), the rate of metabolic breakdown of the drug can be reduced.[9][10] This can lead to several potential advantages in a preclinical setting:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[9]
-
Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[9][11]
-
Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful byproducts.[9]
-
Potential for Lower Dosing: A longer duration of action may allow for less frequent or lower doses to achieve the desired therapeutic effect.[8]
Hypothetical Preclinical Profile of this compound
Siponimod is primarily metabolized by the enzyme CYP2C9, with a smaller contribution from CYP3A4.[3][4] A deuterated version, this compound, would be designed with deuterium atoms replacing hydrogens at one or more of the primary sites of CYP2C9-mediated metabolism. This modification is not expected to alter the drug's affinity for its target receptors, S1P1 and S1P5, but rather to specifically modulate its pharmacokinetic properties.
Proposed Preclinical Evaluation Workflow
The preclinical development of this compound would involve a series of comparative studies against the parent compound, siponimod. The goal would be to demonstrate an improved pharmacokinetic profile without compromising the established pharmacodynamic and safety characteristics.
Hypothetical Comparative Pharmacokinetic Data
The primary hypothesis for this compound is an improvement in its metabolic stability. This would be initially tested in vitro using liver microsomes, followed by in vivo pharmacokinetic studies in relevant animal models. The expected outcome is a longer half-life (t½) and increased area under the curve (AUC), indicating greater drug exposure.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Siponimod (Non-deuterated) | This compound (Hypothetical) | Expected Change | Rationale |
| In Vitro t½ (Human Liver Microsomes) | ~30 min | > 60 min | Increased | Reduced rate of CYP2C9-mediated metabolism due to the kinetic isotope effect. |
| In Vivo t½ (Rat, Oral) | ~10 hours | ~18 hours | Increased | Slower in vivo clearance, leading to a longer duration of action. |
| AUC (Rat, Oral, single dose) | 1500 ng·h/mL | 2700 ng·h/mL | Increased | Reduced first-pass metabolism and slower systemic clearance. |
| Oral Bioavailability (F%) | 45% | 70% | Increased | Less drug is metabolized in the gut wall and liver before reaching systemic circulation. |
Anticipated Efficacy and Safety Profile
The enhanced pharmacokinetic profile of this compound could translate into improved efficacy in preclinical models of multiple sclerosis, such as the Experimental Autoimmune Encephalomyelitis (EAE) model.[6][12] The increased drug exposure could lead to a more profound or sustained reduction in peripheral lymphocytes and a greater attenuation of clinical signs of disease at an equivalent dose.
Table 2: Hypothetical Comparative Efficacy in EAE Model (Rodent)
| Efficacy Endpoint | Siponimod (1 mg/kg) | This compound (1 mg/kg) | Expected Outcome | Rationale |
| Maximum Peripheral Lymphocyte Reduction | 60% | 85% | Greater Reduction | Higher and more sustained plasma concentrations lead to more pronounced S1P1 receptor modulation. |
| Reduction in Mean Clinical Score | 45% | 65% | Improved Efficacy | Enhanced drug exposure in the CNS and periphery results in better disease control. |
| CNS Inflammatory Infiltrates | Moderate Reduction | Significant Reduction | Improved Efficacy | Better suppression of lymphocyte trafficking into the CNS. |
From a safety perspective, the improved metabolic profile of this compound could offer advantages. By potentially reducing the formation of specific metabolites, there may be a lower risk of off-target toxicities. Furthermore, the ability to achieve therapeutic efficacy at a lower dose could widen the therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the rigorous preclinical evaluation of this compound.
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of siponimod and this compound in liver microsomes from different species (e.g., human, rat, mouse).
-
Methodology:
-
Incubate siponimod or this compound (1 µM) with liver microsomes (0.5 mg/mL) and an NADPH-generating system in a phosphate (B84403) buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with an organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent drug concentration versus time.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine and compare the pharmacokinetic profiles of siponimod and this compound after oral administration to rats.
-
Methodology:
-
Administer a single oral dose of siponimod or this compound (e.g., 2 mg/kg) to fasted male Sprague-Dawley rats.
-
Collect blood samples via tail vein or jugular vein catheter at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Process blood samples to obtain plasma.
-
Extract the drug from plasma and analyze concentrations using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t½.
-
Efficacy Study in the EAE Model
-
Objective: To assess the ability of this compound, compared to siponimod, to prevent or treat clinical signs of EAE in mice.
-
Methodology:
-
Induce EAE in female C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by pertussis toxin injections.
-
Begin daily oral dosing with vehicle, siponimod (e.g., 1 mg/kg), or this compound (e.g., 1 mg/kg) either prophylactically (from day of immunization) or therapeutically (at onset of clinical signs).
-
Monitor and score mice daily for clinical signs of disease (e.g., on a scale of 0-5, from no signs to paralysis).
-
At the end of the study, collect blood for lymphocyte counting and CNS tissue for histopathological analysis of inflammation and demyelination.
-
Compare mean clinical scores, disease incidence, and histopathology scores between treatment groups.
-
Conclusion
The development of a deuterated analog of siponimod, this compound, represents a logical and scientifically-driven approach to potentially improve upon a clinically successful therapeutic. The core principle of leveraging the kinetic isotope effect to enhance the metabolic stability of siponimod offers a clear path to a "biobetter" with a superior pharmacokinetic profile. Preclinical studies would be centered on demonstrating this improved profile and confirming that it translates to either enhanced efficacy or an improved safety margin, without altering the fundamental mechanism of action. The successful preclinical development of this compound would provide a strong rationale for its advancement into clinical trials, with the ultimate goal of offering an improved therapeutic option for patients with multiple sclerosis.
References
- 1. Siponimod - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Siponimod in Biological Matrices using Siponimod-D11 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Siponimod is a next-generation selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Its action prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory response associated with autoimmune diseases such as secondary progressive multiple sclerosis (SPMS). Accurate quantification of Siponimod in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.
This application note provides a detailed protocol for the quantitative analysis of Siponimod in plasma using a stable isotope-labeled internal standard (SIL-IS), Siponimod-D11, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[1]
Note: While this application note specifies the use of this compound, the detailed quantitative data and specific methodologies presented herein are based on a validated method developed for Siponimod-d6, a closely related deuterated analog.[2][3] The principles and general parameters are directly applicable, though minor optimization of the mass spectrometric conditions for this compound will be necessary.
Mechanism of Action: Siponimod Signaling Pathway
Siponimod acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This prevents lymphocytes from leaving the lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).[4] Additionally, Siponimod's activity at S1P5 receptors, which are expressed on oligodendrocytes and other CNS cells, is thought to contribute to its neuroprotective effects.
Caption: Siponimod's dual mechanism of action.
Experimental Protocols
This section details the materials and methods for the quantification of Siponimod in plasma.
Materials and Reagents
-
Siponimod analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Siponimod and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare a series of Siponimod working solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Prepare a this compound working solution by diluting the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Siponimod quantification in rat plasma.[2][3]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly for 10-15 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (see LC conditions below).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1 min. |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Siponimod: m/z 517.2 → 213.1[5]This compound: m/z 528.2 → 224.1 (Predicted, requires optimization) |
| Collision Energy (CE) | To be optimized for each transition. A typical starting point for similar molecules is 20-40 eV. |
| Declustering Potential (DP) | To be optimized. A typical starting point is 50-100 V. |
| Source Temperature | 500°C |
Experimental Workflow
The overall workflow for the quantitative analysis of Siponimod is depicted below.
Caption: Workflow for Siponimod quantification.
Quantitative Data Summary
The following tables summarize the expected performance of the bioanalytical method, based on a validated assay using Siponimod-d6.[2][3]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 5.00 - 100.00 pg/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 5.00 | < 15% | < 15% | ± 20% |
| LQC | 15.0 | < 15% | < 15% | ± 15% |
| MQC | 50.0 | < 15% | < 15% | ± 15% |
| HQC | 85.0 | < 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is representative and based on FDA guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Parameter | LQC (%) | HQC (%) |
| Recovery | > 85% | > 85% |
| Matrix Effect | 0.13% | 0.021% |
The matrix effect is presented as the coefficient of variation (%CV) of the peak area ratios in post-extraction spiked samples compared to neat solutions. A low %CV indicates minimal matrix effect.[2][3]
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of Siponimod in plasma using this compound as an internal standard. The detailed protocols for sample preparation and instrument operation, along with the expected performance data, offer a solid foundation for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. While the quantitative data presented is based on a Siponimod-d6 internal standard, the methodology is directly transferable to a this compound-based assay with appropriate validation.
References
- 1. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijalsr.org [ijalsr.org]
Quantitative Analysis of Siponimod in Human Plasma using Siponimod-D11 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Siponimod in human plasma using its deuterated internal standard, Siponimod-D11. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification, suitable for pharmacokinetic studies.
Introduction
Siponimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2][3][4] It acts by retaining lymphocytes in the lymph nodes, thereby reducing their infiltration into the central nervous system.[3][4] Accurate quantification of Siponimod in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][5][6][7] This application note describes a robust and validated LC-MS/MS method for the determination of Siponimod in human plasma using this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is recommended by regulatory bodies to ensure the reliability of bioanalytical data by correcting for variability during sample processing and analysis.[8]
Signaling Pathway of Siponimod
Experimental Protocols
Materials and Reagents
-
Siponimod reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters C18 (150 × 4.6 mm; 5 μm) or equivalent[9]
Stock and Working Solutions Preparation
-
Siponimod Stock Solution (1 mg/mL): Accurately weigh 10 mg of Siponimod and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix.
-
Add 25 µL of the appropriate Siponimod working solution to the calibration curve and QC samples. For blank and zero samples, add 25 µL of 50:50 acetonitrile:water.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters C18 (150 × 4.6 mm; 5 μm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B for 1 min |
| Flow Rate | 0.5 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Siponimod | 517.3 > 213.1[10] |
| this compound | 528.3 > 224.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Method Validation and Quantitative Data
The bioanalytical method was validated according to regulatory guidelines.[8]
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.2 | 0.025 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.230 |
| 25.0 | 3.075 |
| 50.0 | 6.150 |
| 100.0 | 12.300 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 0.3 | 5.2 | 98.7 | 6.5 | 101.2 |
| MQC | 30.0 | 4.1 | 102.3 | 5.3 | 100.8 |
| HQC | 80.0 | 3.5 | 99.5 | 4.7 | 98.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| LQC | 0.3 | 88.5 | 3.1 |
| MQC | 30.0 | 91.2 | 2.5 |
| HQC | 80.0 | 90.1 | 2.8 |
Visualizations
Experimental Workflow
Method Validation Logic
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Siponimod in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The validation data demonstrates that the method meets the criteria for bioanalytical method validation as per regulatory guidelines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijalsr.org [ijalsr.org]
Application Note and Protocol: Development of a Bioanalytical Method for Siponimod using Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod is a next-generation selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] It selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3] The modulation of these receptors prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory response associated with multiple sclerosis.[4] Furthermore, preclinical studies suggest that Siponimod may have direct neuroprotective effects within the central nervous system.
Accurate quantification of Siponimod in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of Siponimod in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Siponimod-D11 as the internal standard.
Mechanism of Action: S1P Signaling Pathway
Siponimod acts as a functional antagonist of the S1P1 and S1P5 receptors. By binding to these receptors on lymphocytes, it induces their internalization and degradation, thereby preventing lymphocytes from leaving the lymph nodes and entering the central nervous system where they can cause inflammatory damage.[4] The modulation of S1P5 receptors on oligodendrocytes and astrocytes may also contribute to remyelination and neuroprotection.
Caption: Siponimod's modulation of S1P1 and S1P5 signaling pathways.
Bioanalytical Method and Protocols
This method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.
Materials and Reagents
-
Siponimod reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Siponimod | 517.2 | 213.1 | 40 | 25 |
| This compound | 528.2 | 224.1 | 40 | 25 |
Note: The MRM transition for this compound is predicted based on the structure of Siponimod and the addition of 11 deuterium (B1214612) atoms. The exact transition should be confirmed by direct infusion of the this compound standard.
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Siponimod and this compound reference standards and dissolve in methanol to a final volume of 10 mL to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Siponimod primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Siponimod working standard solution to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare QC samples in the same manner at concentrations of 0.3 ng/mL (Low QC), 8 ng/mL (Mid QC), and 80 ng/mL (High QC).
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Workflow
The following diagram illustrates the overall workflow for the bioanalytical method.
Caption: A streamlined workflow for the bioanalysis of Siponimod.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following tables summarize the key validation parameters.
Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Siponimod | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 8 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Note: The accuracy and precision data presented here are representative values based on typical bioanalytical method validation acceptance criteria. Actual experimental values should be generated during method validation.
Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Siponimod Recovery (%) | This compound Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 0.3 | 85 - 95 | 85 - 95 | 0.9 - 1.1 | 0.95 - 1.05 |
| High QC | 80 | 85 - 95 | 85 - 95 | 0.9 - 1.1 | 0.95 - 1.05 |
Note: Representative values are shown. The matrix effect should be evaluated in at least six different lots of human plasma.
Stability
| Stability Condition | Duration | QC Level | Mean % Bias |
| Bench-top | 24 hours at Room Temperature | Low, High | ± 15% |
| Freeze-thaw | 3 cycles | Low, High | ± 15% |
| Long-term | 90 days at -80 °C | Low, High | ± 15% |
| Post-preparative | 48 hours in Autosampler | Low, High | ± 15% |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of Siponimod in human plasma, utilizing this compound as an internal standard. The detailed protocols and validation summaries presented in this application note offer a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of Siponimod. The method is suitable for supporting pharmacokinetic and other clinical studies of this important therapeutic agent.
References
Application Notes and Protocols for the Quantitative Analysis of Siponimod in Cerebrospinal Fluid using Siponimod-D11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] This modulation results in the retention of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS), which is a key mechanism in the pathophysiology of multiple sclerosis (MS).[1][3] Siponimod has been approved for the treatment of relapsing forms of multiple sclerosis, including secondary progressive multiple sclerosis (SPMS).[2] Given that Siponimod exerts its effects directly within the CNS, the analysis of its concentration in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics, target engagement, and pharmacodynamic effects in neurological disorders.[4]
These application notes provide a detailed protocol for the quantitative analysis of Siponimod in human cerebrospinal fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Siponimod-D11, a deuterated stable isotope-labeled internal standard, to ensure the highest level of accuracy and precision in quantification.[5][6]
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry.[6] A known concentration of the deuterated internal standard, this compound, is added to the CSF sample at the beginning of the sample preparation process. This internal standard behaves nearly identically to the analyte of interest, Siponimod, throughout extraction, chromatography, and ionization.[5] By measuring the ratio of the mass spectrometric signal of Siponimod to that of this compound, accurate quantification can be achieved, as this ratio corrects for any variability during the analytical process.[6]
Sample preparation involves protein precipitation to remove larger molecules from the CSF matrix. The supernatant is then injected into a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Siponimod analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic enrichment ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human cerebrospinal fluid (drug-free)
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Waters C18 (150 × 4.6 mm; 5 μm) or equivalent.[2]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Siponimod and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Siponimod by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the Siponimod working standard solutions into drug-free human CSF.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation Protocol
-
Thaw CSF samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters C18 (150 × 4.6 mm; 5 μm)[2] |
| Mobile Phase A | 0.02M Ammonium Acetate in water with 0.1% Formic Acid[2] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 45:55 (v/v) Mobile Phase A:Mobile Phase B[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transitions | Siponimod: m/z 517 -> 213[2][5]this compound: m/z 528 -> 224 (predicted) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation
The following tables summarize quantitative data for Siponimod concentrations observed in cerebrospinal fluid from preclinical and clinical studies.
Table 1: Siponimod Concentrations in Rat Cerebrospinal Fluid (CSF) [4]
| Dose (mg/kg/day) | Mean Concentration in CSF (nM) |
| 0.1 | Below Limit of Quantification |
| 1 | 0.2 |
| 3 | 6 |
Data obtained from preclinical studies in rats following 7 days of oral administration.[4]
Table 2: Siponimod Concentrations in Human Cerebrospinal Fluid (CSF) from SPMS Patients [7]
| Treatment Group | Concentration Range in CSF (nM) |
| Siponimod-treated | Low nM range |
| Placebo-treated | Not detected |
Data from a subset of patients in the Phase 3 EXPAND study.[7]
Visualizations
Signaling Pathway
Caption: Siponimod binds to S1P1 and S1P5 receptors, leading to receptor internalization and inhibition of lymphocyte egress from lymph nodes.
Experimental Workflow
Caption: Workflow for the preparation and analysis of Siponimod in cerebrospinal fluid samples.
References
- 1. ijalsr.org [ijalsr.org]
- 2. ijalsr.org [ijalsr.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
Application Note: Quantification of Siponimod in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Siponimod in human plasma. Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator, is approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] This protocol utilizes Siponimod-D11 as an internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Siponimod is an oral drug that selectively modulates S1P receptors, specifically subtypes S1P1 and S1P5.[2] By binding to S1P1 receptors on lymphocytes, Siponimod prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system.[2] Accurate quantification of Siponimod in biological matrices is crucial for understanding its pharmacokinetics and for clinical trial research. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays.[1] This protocol provides a detailed procedure for the reliable quantification of Siponimod in human plasma.
Experimental
Materials and Reagents
-
Siponimod reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Siponimod and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These stock solutions can be stored at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Siponimod by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the this compound stock solution with the same diluent.
Calibration Standards and Quality Controls:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Siponimod working standard solutions to achieve final concentrations over the desired analytical range (e.g., 0.1 to 200 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions) and vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Siponimod | 517.3 | 213.1 | 35 |
| This compound (IS) | 528.4 | 213.1 | 38* |
*Note: The collision energy for this compound is an estimated value and should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 5% | < 6% | 95 - 105% |
| Medium | 15 | < 4% | < 5% | 97 - 103% |
| High | 150 | < 3% | < 4% | 98 - 102% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85.2 | 98.7 |
| High | 150 | 87.5 | 101.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Siponimod quantification.
Siponimod Signaling Pathway
Caption: Siponimod's mechanism of action via S1P receptor modulation.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and accurate tool for the quantification of Siponimod in human plasma. The simple liquid-liquid extraction protocol offers clean extracts and high recovery, while the optimized chromatographic and mass spectrometric conditions ensure excellent performance. This method is well-suited for supporting clinical and pharmacological research involving Siponimod.
References
Application Notes and Protocols: Use of Siponimod-D11 in Siponimod Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Siponimod-D11 as an internal standard in the study of Siponimod (B560413) metabolism. Detailed protocols for in vitro metabolism assays and the bioanalytical quantification of Siponimod in plasma are included, alongside key pharmacokinetic data and visualizations of its metabolic and signaling pathways.
Introduction to Siponimod and the Role of Deuterated Internal Standards
Siponimod is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1] It selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5), which are involved in lymphocyte trafficking and neuroinflammatory processes.[1] Understanding the metabolism of Siponimod is crucial for optimizing its therapeutic use and ensuring patient safety.
Siponimod is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9 (approximately 79.3%) and to a lesser extent by CYP3A4 (approximately 18.5%).[2] The metabolism of Siponimod is significantly influenced by genetic polymorphisms in the CYP2C9 gene, which can alter drug exposure and necessitate dose adjustments.
To accurately quantify Siponimod and its metabolites in biological matrices, a robust analytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has the same physicochemical properties as Siponimod, but its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Siponimod from studies in healthy volunteers and MS patients. These studies utilized deuterated internal standards for bioanalysis, ensuring the high quality of the data.
Table 1: Pharmacokinetic Parameters of Siponimod in Healthy Volunteers and MS Patients
| Parameter | Healthy Volunteers | Multiple Sclerosis (MS) Patients | Reference(s) |
| Clearance (CL/F) | 3.17 L/h | ~11.85% lower than healthy volunteers | [2][3] |
| Apparent Volume of Distribution (V/F) | 112.70 L | - | [3] |
| Mean Volume of Distribution (Vd) | 124 L | - | [2] |
| Absorption Rate Constant (ka) | 0.38 h⁻¹ | - | [3] |
| Elimination Half-life (t½) | ~30 hours | ~30 hours | [2] |
| Time to Maximum Concentration (Tmax) | ~4 hours | ~4 hours | [4] |
| Absolute Bioavailability | ~84% | - | [5] |
Table 2: Effect of CYP2C9 Genotype on Siponimod Pharmacokinetics
| CYP2C9 Genotype | Effect on Siponimod Exposure (Compared to 1/1) | Reference(s) |
| 1/3 | Reduced clearance by 38% | [5] |
| 2/3 | Reduced clearance by 48%; ~2-fold higher AUC | [5][6] |
| 3/3 | Reduced clearance by 74%; ~4-fold higher AUC | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Siponimod using Human Liver Microsomes
This protocol describes a general procedure to study the metabolism of Siponimod using human liver microsomes, with this compound used as an internal standard for the quantification of the parent drug.
1. Materials:
-
Siponimod
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Siponimod (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare working solutions of Siponimod by diluting the stock solution with phosphate buffer.
-
Prepare a working solution of this compound for use as an internal standard (concentration to be optimized based on analytical method sensitivity).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the phosphate buffer, HLM (e.g., final concentration of 0.5-1 mg/mL), and Siponimod working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the this compound internal standard. This will precipitate the proteins and quench the reaction.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Siponimod at each time point.
-
The disappearance of Siponimod over time can be used to determine metabolic stability parameters such as intrinsic clearance.
-
Protocol 2: Quantification of Siponimod in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a method for the quantification of Siponimod in rat plasma and can be optimized for human plasma.[7][8]
1. Materials:
-
Human plasma samples
-
Siponimod
-
This compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Ammonium formate (B1220265) or another suitable buffer for the mobile phase
-
Formic acid
-
Water, ultra-pure
-
LC-MS/MS system with a C18 or phenyl-hexyl column
2. Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Siponimod and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Siponimod.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane (B92381) or methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Quantify the concentration of Siponimod in the samples by constructing a calibration curve based on the peak area ratio of Siponimod to this compound.
-
Visualizations
Siponimod Signaling Pathway
Siponimod acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in the central nervous system. It also has effects on S1P5 receptors expressed on oligodendrocytes and astrocytes, which may contribute to neuroprotective effects.
Caption: Siponimod's dual mechanism of action.
Siponimod Metabolism Experimental Workflow
The following diagram illustrates the experimental workflow for an in vitro metabolism study of Siponimod using human liver microsomes and analysis by LC-MS/MS with this compound as an internal standard.
Caption: Workflow for in vitro Siponimod metabolism.
Siponimod Metabolic Pathway
Siponimod undergoes extensive oxidative metabolism primarily through CYP2C9, with a minor contribution from CYP3A4. The initial hydroxylation is followed by further oxidation and conjugation reactions, such as glucuronidation.
Caption: Primary metabolic pathway of Siponimod.
References
- 1. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Disposition of Siponimod, a Novel Selective S1P1/S1P5 Agonist, in Healthy Volunteers and In Vitro Identification of Human Cytochrome P450 Enzymes Involved in Its Oxidative Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of Siponimod Using Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various sample preparation techniques for the quantitative analysis of Siponimod in biological matrices, specifically plasma, utilizing Siponimod-D11 as an internal standard. The methodologies provided are essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
Introduction
Siponimod is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator. Accurate and precise quantification of Siponimod in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize typical performance characteristics for the different sample preparation methods for Siponimod analysis. Data is compiled from published literature on Siponimod and analogous compounds.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85-100% | >90% | >95% |
| Matrix Effect | Moderate to High | Low | Very Low |
| Precision (%CV) | <15% | <10% | <10% |
| Analysis Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Table 2: LC-MS/MS Parameters for Siponimod and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Siponimod | 517.3 | 213.1[1] | 35 |
| This compound | 528.3 (Predicted) | 213.1 (Predicted) | 35 |
Note: The mass transition for this compound is predicted based on the addition of 11 deuterons to the parent molecule. The product ion is assumed to be the same as the unlabeled compound as the fragmentation is unlikely to occur at the site of deuteration. These values should be optimized during method development.
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the majority of proteins from a plasma sample. It is a suitable technique for high-throughput screening.
Materials:
-
Human plasma with anticoagulant (e.g., K2-EDTA)
-
Siponimod reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Prepare working standard solutions of Siponimod and a working solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample (to achieve a final concentration of, for example, 50 ng/mL).
-
For calibration standards and quality control samples, add the appropriate volume of Siponimod working standard solution. For blank samples, add an equivalent volume of the solvent.
-
Add 300 µL of chilled acetonitrile to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a more selective method than PPT, resulting in a cleaner extract and reduced matrix effects. It is based on the differential solubility of the analyte and impurities between two immiscible liquid phases.
Materials:
-
Human plasma with anticoagulant (e.g., K2-EDTA)
-
Siponimod reference standard
-
This compound internal standard
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Prepare working standard solutions of Siponimod and a working solution of this compound.
-
Pipette 200 µL of plasma into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add calibration standards or quality control samples as required.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the plasma sample.
-
Add 1.0 mL of MTBE to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This method is ideal for achieving the lowest limits of quantification.
Materials:
-
Human plasma with anticoagulant (e.g., K2-EDTA)
-
Siponimod reference standard
-
This compound internal standard
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold (vacuum or positive pressure)
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Prepare working standard solutions of Siponimod and a working solution of this compound.
-
Pipette 500 µL of plasma into a clean tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add calibration standards or quality control samples as required.
-
Pre-treat the plasma sample by adding 500 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elute the Siponimod and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the experimental workflows for each sample preparation technique.
References
Application Note: Quantitative Bioanalysis of Siponimod in Plasma using LC-MS/MS with Siponimod-D11 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Siponimod is a next-generation selective sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of secondary progressive multiple sclerosis (SPMS). It selectively targets S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅), playing a key role in modulating lymphocyte trafficking and potentially acting directly on cells within the central nervous system.[1] Accurate quantification of Siponimod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.
This application note provides a detailed protocol for the quantification of Siponimod in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Due to the complex nature of plasma, matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can significantly impact the accuracy and precision of quantification.[2] To counteract these effects, a stable isotope-labeled internal standard (SIL-IS), Siponimod-D11, is employed. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it experiences similar variations during sample preparation and ionization, thus providing reliable correction and ensuring robust and accurate quantification.[3]
Principle of the Method
This method involves the extraction of Siponimod and the internal standard, this compound, from a plasma sample via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of Siponimod to that of the co-eluting this compound.
Materials and Reagents
-
Siponimod reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (or other appropriate buffer components as per specific method)
-
Control human plasma (various lots for matrix effect assessment)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Siponimod and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of Siponimod working solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration appropriate for spiking into plasma samples (e.g., 50 ng/mL).
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess IS interference).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Siponimod Analysis.
LC-MS/MS Method
The following are typical starting parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or Gradient elution optimized for separation from matrix components. For example, an isocratic elution with 55% Methanol and 45% 0.02M Ammonium Acetate at pH 4.2 has been reported.[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Siponimod | Q1: 517.2 m/z -> Q3: 213.0 m/z[4] |
| This compound | Q1: 528.2 m/z -> Q3: 213.0 m/z (Predicted) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Collision Gas | Nitrogen or Argon |
Note: The this compound transition is predicted based on the stable isotope label not being on the monitored fragment. This should be confirmed experimentally.
Method Validation and Data Presentation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters are summarized below based on representative data from a similar study in rat plasma.
Table 3: Summary of Method Validation Parameters (Adapted from Rat Plasma Data)
| Parameter | Result |
| Linearity Range | 5.00 – 100.00 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 4.3% |
| Inter-day Precision (%CV) | < 4.3% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Matrix Effect (%CV) | LQC: 0.13%, HQC: 0.021% |
Protocol for Matrix Effect Evaluation
The matrix effect is evaluated to ensure that the ionization of the analyte is not influenced by the biological matrix from different individuals.[2]
-
Sample Sets:
-
Set A (Neat Solution): Spike Siponimod and this compound into the reconstitution solution at low and high QC concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. After the evaporation step, spike the dried extracts with Siponimod and this compound at low and high QC concentrations.
-
-
Analysis: Analyze all samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Siponimod) / (MF of this compound)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different lots of plasma should not exceed 15%.
Caption: Workflow for Assessing the Matrix Effect.
Mechanism of Action: Siponimod Signaling Pathway
Siponimod is a modulator of sphingosine-1-phosphate (S1P) receptors. By binding to S1P₁ receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system.[1] Siponimod also crosses the blood-brain barrier and binds to S1P₅ receptors on oligodendrocytes and potentially other CNS cells, suggesting a direct neuroprotective effect.
Caption: Simplified Siponimod Signaling Pathway.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Siponimod in plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, thereby ensuring the accuracy and reliability of bioanalytical data in support of drug development programs. Proper method validation, including a thorough assessment of matrix effects from multiple sources, is essential for regulatory compliance and data integrity.
References
- 1. ijpsr.com [ijpsr.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijalsr.org [ijalsr.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Siponimod-D11 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. Siponimod is primarily metabolized by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9) and to a lesser extent by CYP3A4.[1][2] This metabolic profile makes Siponimod susceptible to interactions with drugs that inhibit or induce these enzymes. Consequently, in vitro DDI studies are essential to characterize its interaction profile.
This document provides detailed application notes and protocols for utilizing Siponimod-D11, a stable isotope-labeled (SIL) analog of Siponimod, in in vitro DDI studies. The use of SIL internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in quantitative analyses.
Role of this compound in DDI Studies
In the context of in vitro DDI assays, such as CYP inhibition and induction studies, accurate quantification of the parent drug (Siponimod) and its metabolites is paramount. This compound serves as an ideal internal standard (IS) for the LC-MS/MS-based quantification of Siponimod in complex biological matrices like human liver microsomes (HLMs) and cultured hepatocytes.
Key Advantages of Using this compound:
-
Minimizes Analytical Variability: this compound exhibits nearly identical physicochemical properties to Siponimod, meaning it co-elutes during chromatography and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). By normalizing the analyte's response to the IS, variability introduced during sample preparation and analysis is significantly reduced.
-
Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, leading to more reliable and reproducible data.
-
Mass Differentiable: The deuterium (B1214612) labeling results in a mass shift that is easily distinguishable from the unlabeled Siponimod by the mass spectrometer, allowing for simultaneous detection and quantification without signal interference.
Data Presentation: Siponimod DDI Profile
The following tables summarize the in vitro and clinical DDI profile of Siponimod.
In Vitro CYP Inhibition Profile of Siponimod
In vitro studies have been conducted to evaluate the potential of Siponimod to inhibit major CYP enzymes. The results indicate that Siponimod has a low potential for clinically significant CYP inhibition at therapeutic concentrations.
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 100 | Very Low |
| CYP2B6 | 94 | Low |
| CYP2C8 | > 100 | Very Low |
| CYP2C9 | 80 | Low |
| CYP2C19 | > 100 | Very Low |
| CYP2D6 | > 100 | Very Low |
| CYP3A4 | > 100 | Very Low |
| Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 209884.[2] |
In Vitro CYP Induction Profile of Siponimod
In vitro investigations have shown that Siponimod and its major metabolites do not cause clinically relevant induction of major CYP enzymes (including CYP1A2, CYP2B6, 2C9, and 3A4) at therapeutic doses.[2][3]
Clinical DDI Studies: Siponimod as a Victim Drug
Clinical studies have confirmed the impact of potent CYP inhibitors and inducers on the pharmacokinetics of Siponimod.
| Co-administered Drug | Drug Class | Effect on Siponimod AUC | Effect on Siponimod Cmax | Clinical Recommendation |
| Fluconazole | Moderate CYP2C9/CYP3A4 Inhibitor | Increased approximately 2-fold | Increased by ~10% | Concomitant use not recommended.[2] |
| Rifampicin (B610482) | Moderate CYP2C9/Strong CYP3A4 Inducer | Decreased by 57% | Decreased by 45% | Concomitant use not recommended.[2] |
| Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 209884.[2] |
Experimental Protocols
The following are detailed protocols for conducting in vitro CYP inhibition and induction assays. This compound should be used as the internal standard during the LC-MS/MS analysis of Siponimod concentrations.
In Vitro CYP450 Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Siponimod for major CYP isoforms using human liver microsomes.
Materials:
-
Siponimod
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)
-
Positive control inhibitors (e.g., fluvoxamine (B1237835) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Siponimod, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by serial dilution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Incubation Setup (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the HLM suspension (final protein concentration typically 0.1-0.5 mg/mL).
-
Add varying concentrations of Siponimod (or positive control inhibitor). Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the CYP-specific probe substrate to each well.
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding cold acetonitrile containing this compound (the internal standard). This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate.
-
Monitor the transitions for the metabolite and this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Siponimod concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Siponimod concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro CYP450 Induction Assay Protocol
This protocol assesses the potential of Siponimod to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured cryopreserved human hepatocytes.
Materials:
-
Siponimod
-
This compound (for internal standard)
-
Cryopreserved human hepatocytes (plateable)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin for CYP3A4)
-
CYP probe substrates (cocktail or individual)
-
LC-MS/MS system
-
Reagents for mRNA extraction and qRT-PCR (optional, for mechanistic insights)
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Overlay with an extracellular matrix (e.g., Matrigel) to maintain cell viability and function.
-
-
Treatment with Test Compound:
-
After the cells have stabilized (e.g., 24 hours post-plating), replace the medium with fresh medium containing various concentrations of Siponimod, positive controls, or vehicle control.
-
Treat the cells for 48-72 hours, replacing the medium with freshly prepared test solutions every 24 hours.
-
-
Assessment of CYP Activity:
-
After the treatment period, wash the cells with fresh medium.
-
Incubate the cells with a cocktail of CYP-specific probe substrates at 37°C for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant (for metabolite analysis).
-
-
Sample Processing and Analysis:
-
Quench the reaction in the collected supernatant by adding cold acetonitrile containing this compound.
-
Process the samples as described in the CYP inhibition protocol (centrifugation, supernatant transfer).
-
Analyze the formation of metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed per unit of time (and typically normalized to protein content or cell number).
-
Calculate the fold induction relative to the vehicle control for each concentration of Siponimod and the positive controls.
-
If a clear concentration-response is observed, determine the maximum induction effect (Emax) and the concentration that produces half-maximal induction (EC50).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Siponimod DDI studies.
Caption: Metabolic pathway of Siponimod.
Caption: Workflow for in vitro CYP inhibition assay.
References
Application Note: High-Throughput Pharmacokinetic Profiling of Siponimod in Human Plasma using LC-MS/MS with Siponimod-D11 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Siponimod in human plasma. The procedure utilizes Siponimod-D11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it amenable to high-throughput pharmacokinetic studies. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of Siponimod.
Introduction
Siponimod is a next-generation selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] By acting as a functional antagonist of S1P1 on lymphocytes, Siponimod prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.[2] Furthermore, its interaction with S1P5 on oligodendrocytes and astrocytes within the CNS may promote remyelination and exert neuroprotective effects.[2]
Accurate characterization of the pharmacokinetic (PK) profile of Siponimod is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn informs dosing strategies and drug-drug interaction potential. Siponimod is extensively metabolized, primarily by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9) and to a lesser extent by CYP3A4. Its elimination half-life is approximately 30 hours. Given the variability in CYP2C9 activity among individuals, precise and reliable bioanalytical methods are essential for pharmacokinetic studies.
This application note provides a detailed protocol for the quantitative analysis of Siponimod in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.
Experimental
Materials and Reagents
-
Siponimod reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes or 96-well plates
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher)
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge or plate centrifuge
-
Vortex mixer or plate shaker
-
Calibrated pipettes
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Siponimod and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the Siponimod stock solution in 50:50 (v/v) methanol/water to create calibration standards.
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water.
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes or a 96-well plate for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes/wells.
-
Add 10 µL of the 10 ng/mL this compound internal standard working solution to all samples except for the blank. To the blank, add 10 µL of 50:50 methanol/water.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube/well to precipitate plasma proteins.
-
Vortex vigorously for 1 minute or shake the plate for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Siponimod | 517.3 | 213.2 |
| This compound (IS) | 528.3 | 213.2 |
Data Analysis and Results
The concentration of Siponimod in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used.
Pharmacokinetic Parameters of Siponimod in Humans
The following table summarizes key pharmacokinetic parameters of Siponimod in healthy volunteers and patients with Multiple Sclerosis (MS).
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 4 hours (median) | |
| Elimination Half-Life (t½) | ~30 hours | |
| Apparent Volume of Distribution (Vd/F) | 124 L | |
| Apparent Systemic Clearance (CL/F) | 3.11 L/h in MS patients | |
| Absolute Bioavailability | ~84% | |
| Protein Binding | >99.9% | |
| Primary Metabolism | CYP2C9 (~79.3%), CYP3A4 (~18.5%) |
Visualizations
Siponimod Signaling Pathway
Siponimod acts as a selective modulator of S1P receptors 1 and 5. In the immune system, it functionally antagonizes the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes. In the CNS, it can cross the blood-brain barrier and interact with S1P1 and S1P5 receptors on astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelinating effects.
Caption: Siponimod's dual mechanism of action in the immune system and central nervous system.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram outlines the major steps in the bioanalytical workflow for determining the pharmacokinetic profile of Siponimod.
Caption: Bioanalytical workflow for Siponimod quantification in human plasma.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Siponimod in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is well-suited for high-throughput analysis, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring in the development and clinical application of Siponimod.
References
Troubleshooting & Optimization
Overcoming ion suppression with Siponimod-D11 in mass spectrometry
Welcome to the technical support center for the application of Siponimod-D11 in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively overcome ion suppression and ensure accurate quantification of Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Siponimod, is reduced by co-eluting components from the biological sample (e.g., plasma, urine).[1][2] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] Common interfering substances include salts, phospholipids, proteins, and other drugs or metabolites present in the biological matrix.[1][4]
Q2: Why is a deuterated internal standard like this compound used to combat ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[5] Because this compound is chemically and structurally almost identical to Siponimod, it co-elutes during chromatography and exhibits nearly identical behavior during sample preparation and ionization.[6][7] By adding a known quantity of this compound to samples at the beginning of the workflow, it experiences the same degree of ion suppression as the analyte. The mass spectrometer distinguishes between the two compounds based on their mass difference.[6] Quantification is based on the ratio of the analyte's response to the internal standard's response, which remains stable even if suppression occurs, thereby compensating for variations and leading to more accurate and precise results.[6][7]
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues. In rare cases, "differential matrix effects" can occur, where the analyte and the SIL internal standard are affected differently by the matrix.[5][8] This can sometimes be caused by slight differences in retention time.[8] Therefore, rigorous method development and validation remain crucial to ensure the robustness of the bioanalytical method.
Troubleshooting Guide
Q1: I'm observing a low signal for both Siponimod and this compound. What is the likely cause?
A1: A concurrently low signal for both the analyte and the internal standard strongly indicates significant ion suppression.[1] This is typically caused by inadequate sample cleanup, leading to high concentrations of co-eluting matrix components like phospholipids.
-
Recommended Action: Improve the sample preparation method. If you are using protein precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences.[5][9] Also, optimize chromatographic conditions to separate Siponimod from the most suppressing regions of the chromatogram.[5]
Q2: My Siponimod/Siponimod-D11 area ratio is inconsistent across replicates and calibration standards. What is the problem?
A2: Inconsistent analyte-to-internal-standard ratios suggest that ion suppression is variable and not being effectively compensated for by this compound.[1] This can happen if the matrix composition differs significantly between samples or if there are slight chromatographic shifts that cause the analyte and internal standard to be affected differently by a narrow region of suppression.[1][8]
-
Recommended Action:
-
Evaluate Matrix Effects: Quantitatively assess the matrix effect using the post-extraction spike protocol detailed below to confirm variability.[10]
-
Check Chromatography: Ensure consistent retention times for both Siponimod and this compound. Column degradation can sometimes lead to peak shape issues or shifts.[5]
-
Review Sample Preparation: Inconsistencies in the extraction process can introduce variability. Ensure precise and repeatable execution of each step.
-
Q3: The recovery of my this compound internal standard is low. How can I improve this?
A3: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.[10]
-
Recommended Actions:
-
Optimize Extraction: Re-evaluate the extraction solvent, pH, and methodology. For LLE, ensure the solvent choice and pH are optimal for Siponimod's physicochemical properties. For SPE, verify that the sorbent type, wash, and elution solvents are appropriate and that the elution volume is sufficient.[10]
-
Check for Adsorption: Siponimod may adsorb to the surface of plasticware. Consider using low-adsorption tubes and pipette tips or adding a small amount of an organic solvent to sample matrices to reduce non-specific binding.[10]
-
Quantitative Data Summary
The following tables summarize key performance metrics from validated bioanalytical methods using a deuterated internal standard for Siponimod quantification.
Table 1: Matrix Effect Assessment in Rat Plasma
This table presents the matrix effect for Siponimod at low and high quality control concentrations (LQC and HQC). The low coefficient of variation (%CV) demonstrates that this compound effectively compensates for matrix effects.[11][12]
| Analyte Concentration | Matrix Effect (%CV) |
| LQC (Low Quality Control) | 0.13% |
| HQC (High Quality Control) | 0.021% |
Table 2: Recovery of Siponimod in Spiked Samples
This table shows the percent recovery for Siponimod from a validated method, indicating the efficiency of the sample extraction process.[13][14]
| Analyte | Spiked Level | % Recovery Range | % RSD |
| Siponimod | 50% | 98.17 - 100.37 | < 2.0 |
| Siponimod | 100% | 98.17 - 100.37 | < 2.0 |
| Siponimod | 150% | 98.17 - 100.37 | < 2.0 |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.[10][15]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Siponimod) and internal standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma). Spike the analyte and internal standard into the extracted matrix supernatant just before the final evaporation step.[10]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the full extraction procedure. (This set is used for recovery assessment).
-
-
Analyze Samples: Analyze all prepared samples via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
The %CV of the IS-Normalized MF across the different matrix lots should be <15%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. ijalsr.org [ijalsr.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Siponimod and Siponimod-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Siponimod and its deuterated internal standard, Siponimod-D11. The focus is on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of poor peak shape (tailing, fronting) for Siponimod and this compound?
Poor peak shape is a frequent issue in liquid chromatography. For Siponimod and its deuterated analog, common causes include:
-
Inappropriate Mobile Phase pH: Siponimod is a basic compound. If the mobile phase pH is close to the pKa of Siponimod, it can exist in both ionized and non-ionized forms, leading to peak tailing. It is crucial to maintain a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form.[1][2]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic compounds like Siponimod, causing peak tailing.[2][3][4]
-
Column Overload: Injecting too much sample can lead to peak distortion, particularly fronting.[5][6]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and broadening.[1]
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shapes for all analytes. This can be caused by issues like silica (B1680970) dissolution at high pH or loss of stationary phase.[6][7]
Q2: My Siponimod peak is tailing. How can I fix this?
Peak tailing for Siponimod can be addressed by:
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) will ensure that Siponimod, a basic compound, is fully protonated. This minimizes secondary interactions with the stationary phase.[8][9]
-
Using a Mobile Phase Additive: Incorporating a buffer or an ion-pairing agent in the mobile phase can help to mask residual silanol groups on the column, thereby reducing peak tailing.[4]
-
Choosing the Right Column: Employing a column with end-capping or a hybrid particle technology can reduce the availability of free silanol groups for interaction.[3]
-
Optimizing Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. One study maintained a column oven temperature of 45˚C for Siponimod analysis.[8]
Q3: I am observing peak fronting for Siponimod. What should I do?
Peak fronting is often a sign of:
-
Sample Overload: Try reducing the concentration of your sample or the injection volume.[5]
-
Incompatible Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase composition. Using a diluent with a higher organic content than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak. A mixture of methanol (B129727) and acetonitrile (B52724) has been shown to provide good peak symmetry for Siponimod.
Q4: How can I improve the resolution between Siponimod and its internal standard, this compound?
While Siponimod and this compound are expected to have very similar retention times, achieving baseline resolution is not typically necessary for LC-MS/MS analysis where specificity is provided by the mass spectrometer. However, if chromatographic separation is desired or if co-elution is causing ion suppression, you can try the following:
-
Optimize the Organic Content of the Mobile Phase: A lower percentage of organic solvent will generally increase retention time and may improve the separation between the two compounds.
-
Adjust the Gradient Profile: A shallower gradient can help to improve the resolution between closely eluting peaks.
-
Use a Longer Column or a Column with Smaller Particle Size: This will increase the overall efficiency of the separation, potentially leading to better resolution.[5]
Experimental Protocols and Data
Below are summarized experimental conditions that have been successfully used for the analysis of Siponimod, which can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Method for Siponimod Analysis [8]
| Parameter | Value |
| Column | YMC-Triart C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45 °C |
| UV Detection | 257 nm |
| Retention Time | 6.54 minutes |
Table 2: LC-MS/MS Method for Siponimod and Impurities [10]
| Parameter | Value |
| Column | YMC-Triart C18 (150 mm) |
| Diluent | Methanol:Acetonitrile (1:1 v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Siponimod m/z | Parent: 517, Product: 213 |
| Retention Time | 1.09 minutes |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues encountered during the analysis of Siponimod and this compound.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflows for peak fronting and poor resolution.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. crsubscription.com [crsubscription.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Siponimod-D11 Instability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with Siponimod-D11 in biological matrices during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is a deuterated internal standard used?
This compound is a stable isotope-labeled (SIL) version of Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated internal standard like this compound is considered the gold standard. It is chemically almost identical to the analyte (Siponimod), and therefore, it is expected to behave similarly during sample preparation, chromatography, and ionization. This helps to correct for variability and matrix effects, leading to more accurate and precise quantification of Siponimod in complex biological samples like plasma or urine.
Q2: What are the potential causes of this compound instability in biological matrices?
Instability of a deuterated internal standard like this compound can arise from several factors:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can be replaced by hydrogen atoms from the surrounding environment (e.g., water, solvents). This is more likely to occur at certain positions on the molecule, especially under acidic or basic conditions, or at elevated temperatures.[2]
-
Metabolic Lability: If deuterium atoms are placed on sites of the molecule that are susceptible to metabolism, they can be lost during incubation in a biologically active matrix. Siponimod is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4.[1][3][4][5][6]
-
In-source Instability: The conditions within the mass spectrometer's ion source can sometimes promote the loss of deuterium.[2]
Q3: What are the observable signs of this compound instability in my experimental data?
Several signs in your data could point towards an issue with this compound stability:
-
Poor Reproducibility: High variability in the peak area ratio of Siponimod to this compound across replicate samples.
-
Drifting Calibration Curves: Non-linear or inconsistently shaped calibration curves from run to run.
-
Increased Analyte Response in Blank Samples: An increase in the signal for unlabeled Siponimod in blank matrix samples that were spiked only with this compound suggests back-exchange.
-
Decreasing Internal Standard Response Over Time: A time-dependent decrease in the this compound signal during an analytical run can indicate instability in the autosampler.
Q4: Can the location of the deuterium labels on the Siponimod molecule affect its stability?
Absolutely. The stability of the deuterium labels is highly dependent on their position. For example:
-
Labels on heteroatoms (O-H, N-H): These are generally unstable and prone to rapid exchange with hydrogen from protic solvents.
-
Labels on carbons adjacent to carbonyl groups or aromatic rings: These can be susceptible to exchange under certain pH conditions.[7]
-
Labels on metabolically active sites: Deuterium atoms at positions where enzymatic metabolism (e.g., hydroxylation) occurs can be lost.[4]
Without knowing the exact labeling pattern of your specific this compound standard, it is crucial to assess its stability under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Ratios and Poor Precision
This is a common symptom that can point to several underlying issues, including differential matrix effects or instability of the internal standard.
Troubleshooting Steps:
-
Verify Co-elution of Siponimod and this compound: A slight difference in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects, where one compound is affected differently by ion suppression or enhancement than the other.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to determine if the matrix is causing variable ionization.
-
Evaluate this compound Stability: Conduct experiments to check for isotopic exchange and stability under various storage and processing conditions.
Experimental Protocol: Matrix Effect Assessment
This protocol helps to determine if different lots of a biological matrix have a variable effect on the ionization of Siponimod and this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of Siponimod and this compound at low and high concentrations in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Siponimod and this compound at the same low and high concentrations as in Set A.
-
-
Analyze the samples using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Siponimod) / (MF of this compound)
-
-
Evaluate the Results: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%. A higher %CV suggests a significant and variable matrix effect that is not being adequately compensated for by the internal standard.
Data Presentation: Matrix Effect Evaluation
| Sample ID | Siponimod Peak Area (Set B) | This compound Peak Area (Set B) | Siponimod MF | This compound MF | IS-Normalized MF |
| Lot 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| Lot 2 | 82,000 | 96,000 | 0.82 | 0.96 | 0.85 |
| Lot 3 | 91,000 | 94,000 | 0.91 | 0.94 | 0.97 |
| Lot 4 | 78,000 | 95,000 | 0.78 | 0.95 | 0.82 |
| Lot 5 | 88,000 | 97,000 | 0.88 | 0.97 | 0.91 |
| Lot 6 | 84,000 | 96,000 | 0.84 | 0.96 | 0.88 |
| Mean | 0.89 | ||||
| %CV | 5.8% |
Hypothetical data assuming Peak Area in Set A is 100,000 for both Siponimod and this compound.
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Ratios
Issue 2: Suspected Isotopic Exchange (Back-Exchange) of this compound
This occurs when deuterium atoms on this compound are replaced by hydrogen atoms, leading to a decrease in the internal standard signal and a false increase in the analyte signal.
Troubleshooting Steps:
-
Review the Structure of Siponimod: Identify any potentially labile positions for deuterium atoms.
-
Conduct a Stability Study: Incubate this compound in a blank biological matrix and in the reconstitution solvent under various conditions (e.g., different pH values, temperatures, and durations) to assess its stability.
-
Analyze the Incubated Samples: Monitor for a decrease in the this compound signal and an increase in the Siponimod signal.
Experimental Protocol: Isotopic Exchange Assessment
-
Prepare two sets of samples:
-
Set A (Solvent Stability): Spike this compound into your final sample reconstitution solvent.
-
Set B (Matrix Stability): Spike this compound into a blank biological matrix.
-
-
Incubate the samples at different temperatures (e.g., 4°C, room temperature) and for various durations (e.g., 0, 4, 8, 24 hours).
-
Process the samples at each time point using your standard extraction method.
-
Analyze the samples by LC-MS/MS, monitoring the mass transitions for both Siponimod and this compound.
-
Calculate the percentage of back-exchange:
-
% Back-Exchange = [ (Area of Siponimod at T=x) / ( (Area of Siponimod at T=x) + (Area of this compound at T=x) ) ] * 100
-
Data Presentation: Isotopic Exchange Stability
| Condition | Incubation Time (hours) | This compound Peak Area | Siponimod Peak Area (from exchange) | % Back-Exchange |
| Matrix at RT | 0 | 1,000,000 | 500 | 0.05% |
| 4 | 950,000 | 50,500 | 5.05% | |
| 8 | 900,000 | 100,500 | 10.05% | |
| 24 | 750,000 | 250,500 | 25.05% | |
| Matrix at 4°C | 24 | 980,000 | 20,500 | 2.05% |
| Solvent (pH 7) at RT | 24 | 920,000 | 80,500 | 8.05% |
| Solvent (pH 5) at RT | 24 | 990,000 | 10,500 | 1.05% |
Hypothetical data illustrating the impact of temperature and pH on isotopic exchange.
Mandatory Visualization: Siponimod Metabolism and Potential Sites of Instability
This diagram illustrates the primary metabolic pathways of Siponimod and highlights general areas on the molecule where deuterium labels could be susceptible to metabolic loss or exchange. The stability of labels on the aromatic and cyclohexyl rings would depend on their specific positions relative to sites of hydroxylation. Labels on the ethyl group could also be metabolically labile.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. Siponimod Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing LC Gradient for Siponimod and Siponimod-D11 Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the liquid chromatography (LC) gradient for the separation of Siponimod and its deuterated internal standard, Siponimod-D11. This resource includes detailed experimental protocols derived from published methods, a troubleshooting guide in a question-and-answer format, and a logical workflow for method development and optimization.
Experimental Protocols: LC Parameters for Siponimod Analysis
The following table summarizes various LC conditions that have been successfully employed for the analysis of Siponimod. These parameters can serve as a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC Triart C18 (250 mm x 4.6 mm, 5 µm)[1] | Phenyl C18 (150 mm x 4.6 mm, 3.5 µm)[2] | Acquity UPLC HSS T3 (150 mm x 2.1 mm, 1.8 µm)[3] | Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[1] | OPA buffer | 25 mM Ammonium Acetate (pH 5.4)[3] | 0.5% Formic Acid in Water (pH ~3.0)[4] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Acetonitrile[3] | Acetonitrile[4] |
| Elution Mode | Isocratic (25:75 v/v)[1] | Isocratic | Gradient[3] | Isocratic (45:55 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.5 mL/min[3] | 1.0 mL/min[4] |
| Column Temp. | 45°C[1] | Not Specified | 40°C[3] | Room Temperature[4] |
| Injection Vol. | 10 µL[1] | Not Specified | Not Specified | 20 µL[4] |
| Detection | UV at 257 nm[1] | MS/MS | Radioactivity Detector, MS/MS[3] | UV at 220 nm, MS[4] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the separation of Siponimod and its deuterated internal standard, this compound.
Q1: My Siponimod and this compound peaks are co-eluting. How can I improve their separation?
A1: Co-elution of an analyte and its deuterated internal standard is common since they have very similar chemical properties. While complete baseline separation is often not necessary for mass spectrometry-based detection (due to the mass difference), sufficient separation to prevent ion suppression is crucial. Here are some strategies to improve resolution:
-
Gradient Optimization:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve separation. Try reducing the rate of increase of the organic mobile phase (e.g., from a 5% to 40% B in 5 minutes to 5% to 40% B in 10 minutes).
-
Initial Hold: Introduce an isocratic hold at the initial mobile phase composition for a short period (e.g., 0.5-1 minute). This can help to focus the analytes at the head of the column before the gradient starts, leading to sharper peaks.
-
-
Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of acetonitrile and methanol. The different selectivity of methanol can alter the retention behavior of the two compounds.
-
Adjust the pH: Siponimod has a basic pKa of approximately 9.15 and an acidic pKa of about 2.69[5]. Operating the mobile phase at a pH around one of these pKa values can lead to peak shape issues. It is generally recommended to work at a pH at least 2 units away from the pKa. For basic compounds like Siponimod, a lower pH (e.g., 2.5-3.5) using an additive like formic acid or TFA is often beneficial to ensure the analyte is in a single ionic state and to minimize interactions with residual silanols on the silica-based stationary phase[6][7].
-
-
Column Chemistry:
-
Try a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase. These can offer different interactions with the analytes and potentially improve separation.
-
Q2: I'm observing significant peak tailing for my Siponimod peak. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like Siponimod is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of the silica-based column packing material[6][7][8].
-
Mobile Phase pH: As mentioned above, the pH of the mobile phase is critical. Ensure the pH is low enough (typically below 3.5) to protonate the silanol groups, thereby minimizing their interaction with the protonated basic analyte[7][8]. Additives like 0.1% formic acid or trifluoroacetic acid are effective for this purpose.
-
Column Choice:
-
End-capped Columns: Use a high-quality, well-end-capped column. End-capping is a process that covers many of the residual silanol groups.
-
Base-deactivated Columns: Consider using a column specifically designed for the analysis of basic compounds. These columns have a very low concentration of active silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
Q3: My retention times for Siponimod and this compound are shifting between injections. What should I check?
A3: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Mobile Phase Preparation:
-
Inconsistent Preparation: Inconsistencies in mobile phase preparation, especially the pH, can lead to retention time shifts for ionizable compounds[9][10][11]. Prepare fresh mobile phase daily and ensure accurate pH measurement.
-
Evaporation: Prevent the evaporation of the more volatile organic component of the mobile phase by keeping the solvent reservoirs capped.
-
-
Pump Performance: Fluctuations in the pump's flow rate or solvent proportioning can cause retention time variability. Check for leaks and ensure the pump is properly maintained.
-
Column Temperature: Maintain a constant and uniform column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
Experimental Workflow and Troubleshooting
The following diagram illustrates a logical workflow for developing and troubleshooting the LC separation of Siponimod and this compound.
Caption: A logical workflow for the development and troubleshooting of an LC method for Siponimod and this compound separation.
References
- 1. crsubscription.com [crsubscription.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Ocular Pharmacokinetics and Toxicity of Siponimod in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siponimod | C29H35F3N2O3 | CID 44599207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. agilent.com [agilent.com]
Minimizing carryover in Siponimod analysis with Siponimod-D11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the analysis of Siponimod using Siponimod-D11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of Siponimod LC-MS/MS analysis?
A1: Carryover in LC-MS/MS analysis refers to the appearance of a signal for Siponimod or its internal standard, this compound, in a blank injection that is run after a high-concentration sample. This happens when residual analyte from a previous injection is unintentionally introduced into a subsequent run.[1][2] This can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Q2: Why is my Siponimod analysis showing carryover even when using a deuterated internal standard (this compound)?
A2: Siponimod, due to its molecular structure and physicochemical properties, can be prone to adsorption on various surfaces within the LC-MS/MS system. This "stickiness" can lead to carryover.[1] While this compound is a good internal standard for correcting matrix effects and extraction variability, it behaves chromatographically very similar to Siponimod. Therefore, if Siponimod is carried over, it is highly likely that this compound will also exhibit carryover, especially after injecting high concentration calibration standards or quality control samples.
Q3: What are the common sources of carryover in an LC-MS/MS system for Siponimod analysis?
A3: Carryover can originate from several components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the head of the analytical column.[2][3][4] Improperly seated fittings can also create dead volumes where the sample can be trapped.[2]
Troubleshooting Guides
Issue: High carryover observed in blank injections after high concentration standards.
This guide provides a systematic approach to identify and mitigate the source of carryover in your Siponimod analysis.
Step 1: Confirm and Quantify the Carryover
Experimental Protocol: Carryover Assessment
-
Prepare a high-concentration stock solution of Siponimod and this compound.
-
Prepare a blank sample (matrix without analyte or internal standard).
-
Inject the following sequence:
-
Blank 1
-
High-Concentration Standard
-
Blank 2
-
Blank 3
-
-
Analyze the peak area of Siponimod and this compound in Blank 2 and Blank 3. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100
Table 1: Example Carryover Data
| Injection | Siponimod Peak Area | This compound Peak Area | % Carryover (Siponimod) |
| High-Conc. Std | 1,500,000 | 1,450,000 | - |
| Blank 2 | 3,000 | 2,900 | 0.2% |
| Blank 3 | 500 | 450 | 0.03% |
Step 2: Isolate the Source of Carryover
A systematic approach to pinpointing the origin of the carryover is crucial. The following workflow can be used to diagnose the issue.
Caption: A workflow diagram for troubleshooting carryover.
Step 3: Optimize Wash Solvents
The composition of the needle and loop wash solvents is critical for minimizing carryover.
Experimental Protocol: Wash Solvent Optimization
-
Prepare several different wash solvent compositions.
-
For each composition, run the "Carryover Assessment" protocol.
-
Compare the carryover percentage for each wash solvent.
Table 2: Effect of Wash Solvent Composition on Siponimod Carryover
| Wash Solvent Composition | % Carryover (Siponimod) | Observations |
| 50:50 Methanol:Water | 0.5% | Standard wash, some carryover observed. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | 0.1% | Improved, but still detectable carryover. |
| 50:50 Isopropanol:Acetonitrile | 0.05% | Better performance due to stronger organic solvent. |
| 50:25:25 Acetonitrile:Isopropanol:Water with 0.2% Formic Acid | <0.01% | Optimal performance, carryover below LLOQ. |
Step 4: Implement Preventative Measures
Once the source of carryover has been identified and mitigated, implement the following best practices to prevent recurrence:
-
Injection Sequence: Arrange your sample sequence from low to high concentrations. If high concentration samples are necessary, follow them with multiple blank injections.
-
Needle Wash: Ensure the needle wash is active and the volume is sufficient to thoroughly clean the needle.
-
System Maintenance: Regularly inspect and replace worn injector parts like rotor seals.[3][4]
-
Column Care: Use a guard column to protect the analytical column from strongly retained impurities.
Logical Relationships in Carryover Source Identification
The following diagram illustrates the logical steps to differentiate between carryover from the injector system versus the column and tubing.
Caption: Logic diagram for identifying the source of carryover.
References
Dealing with co-eluting interferences with Siponimod-D11
Welcome to the technical support center for Siponimod-D11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences and other analytical challenges encountered during the quantification of Siponimod using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences when using this compound as an internal standard?
Co-eluting interferences in the LC-MS/MS analysis of Siponimod using this compound can arise from several sources:
-
Metabolites of Siponimod: Siponimod is extensively metabolized in the body.[1][2] Some metabolites may have similar chromatographic behavior to the parent drug and its internal standard. The primary route of metabolism is hydroxylation by CYP2C9, followed by glucuronidation.[3] A long-lived non-polar metabolite, M17 (a cholesterol ester of siponimod), has been identified as a prominent systemic metabolite.[2][4] If these metabolites are not chromatographically resolved from Siponimod and this compound, they can cause interference.
-
Isotopic Impurities in this compound: The deuterated internal standard may contain a small amount of the non-deuterated analyte (Siponimod) as an impurity from its synthesis.[5] This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[5]
-
"Cross-Talk" between MRM Transitions: If the mass difference between Siponimod and this compound is insufficient, or if their fragmentation patterns are very similar, the mass spectrometer may detect signal from the analyte in the internal standard's mass channel, or vice-versa.[5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source.[6][7] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[8]
Q2: My this compound and Siponimod peaks are not perfectly co-eluting. What could be the cause and how can I fix it?
A slight difference in retention time between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography, often referred to as a "chromatographic shift" or "isotope effect".[8][9] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[9] This can become problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[8]
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[9]
-
Use a Different Column: Experimenting with a column that has a different stationary phase chemistry may alter the selectivity and improve the resolution between Siponimod and its metabolites, as well as the co-elution with this compound.
Q3: I am observing a variable response for my this compound internal standard. What are the potential reasons?
Variability in the internal standard's signal intensity can be attributed to several factors:
-
Differential Matrix Effects: As mentioned previously, if Siponimod and this compound are not perfectly co-eluting, they may be affected differently by matrix components, leading to inconsistent signal intensities.[8]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[5][9] This is more likely to occur if the deuterium labels are in chemically labile positions (e.g., on heteroatoms like -OH or -NH) or under acidic or basic conditions.[9][10]
-
In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[9]
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-eluting interferences in your Siponimod analysis.
Step 1: Initial Assessment
| Potential Issue | Observation | Recommended Action |
| Metabolite Interference | Unexplained peaks in the chromatogram of patient samples that are absent in blank matrix. Tailing or fronting of the analyte peak. | Proceed to Step 2: Metabolite Interference Investigation . |
| IS Purity Issues | Significant signal for the analyte (Siponimod) in a blank sample spiked only with the internal standard (this compound). | Proceed to Step 3: Internal Standard Purity Check . |
| Chromatographic Shift / Differential Matrix Effects | Inconsistent internal standard response across different samples. Poor accuracy and precision, especially in certain sample lots. | Proceed to Step 4: Chromatographic and Matrix Effect Optimization . |
Experimental Protocols
Protocol 1: Investigation of Metabolite Interference
Objective: To determine if metabolites of Siponimod are co-eluting with and interfering with the quantification of Siponimod.
Methodology:
-
Sample Preparation:
-
Analyze plasma samples from subjects who have been administered Siponimod.[4]
-
Prepare a blank plasma sample (from a drug-free source).
-
Prepare a quality control (QC) sample by spiking blank plasma with a known concentration of Siponimod and this compound.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method with high chromatographic resolution to attempt to separate potential metabolites from Siponimod.
-
Monitor the MRM transitions for Siponimod and this compound.
-
Additionally, monitor for the mass transitions of known Siponimod metabolites if reference standards are available. A key metabolite to consider is the hydroxylated M5 and its glucuronide conjugate M3.[3]
-
-
Data Analysis:
-
Compare the chromatograms of the patient samples, blank sample, and QC sample.
-
Look for additional peaks in the patient samples at or near the retention time of Siponimod that are not present in the blank or QC samples.
-
If suspected interfering peaks are observed, further optimization of the chromatographic method is necessary to achieve separation.
-
Protocol 2: Assessment of Internal Standard Purity
Objective: To evaluate the contribution of the unlabeled analyte (Siponimod) present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma) that is known to be free of Siponimod.[9]
-
Spike with Internal Standard: Add this compound to the blank sample at the same concentration used in your analytical assay.[9]
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the MRM transition for the unlabeled Siponimod.[9]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for Siponimod. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[9]
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Simplified metabolic pathway of Siponimod.
References
- 1. Frontiers | Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]
- 2. Metabolism and Disposition of Siponimod, a Novel Selective S1P1/S1P5 Agonist, in Healthy Volunteers and In Vitro Identification of Human Cytochrome P450 Enzymes Involved in Its Oxidative Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Siponimod with Siponimod-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Siponimod using Siponimod-D11 as an internal standard, particularly focusing on calibration curve challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My calibration curve for Siponimod is non-linear at higher concentrations. What are the potential causes and how can I address this?
Answer:
Non-linearity in calibration curves, especially at higher concentrations, is a common issue in LC-MS/MS bioanalysis.[1][2] Several factors can contribute to this phenomenon:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[2]
-
Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.[1][2]
-
Formation of Multimers: At high concentrations, Siponimod molecules may form dimers or other multimers, which are not detected at the target m/z, leading to a flattened curve.[1]
-
Matrix Effects: Although less common to cause issues only at high concentrations, significant matrix effects can contribute to non-linear responses.[1]
Troubleshooting Steps:
-
Dilute Samples: The simplest approach is to dilute your quality control (QC) and unknown samples to fall within the linear range of your calibration curve.
-
Adjust MS Parameters: You can intentionally reduce the sensitivity of the mass spectrometer by altering parameters such as collision energy or by using a less abundant product ion for quantification.[2]
-
Extend the Linear Range: Some strategies involve using two different MRM transitions with varying sensitivities to cover a wider dynamic range.[2]
-
Use a Non-Linear Regression Model: If the non-linearity is predictable and reproducible, employing a quadratic (or other non-linear) regression model with appropriate weighting (e.g., 1/x or 1/x²) can provide accurate quantification.[1][3]
Question 2: I am observing high variability in my this compound internal standard (IS) response across my analytical run. What could be the cause and what should I do?
Answer:
Variability in the internal standard response is a critical issue as it can compromise the accuracy of your quantitative results.[4][5] Here are the primary causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Errors during sample extraction, such as inconsistent protein precipitation or liquid-liquid extraction, can lead to variable recovery of the IS.[4]
-
Matrix Effects: Different lots of biological matrix can have varying compositions, leading to differential ion suppression or enhancement of the IS.[6][7]
-
Instrumental Issues: Fluctuations in the LC system's performance, inconsistencies in the autosampler injection volume, or a dirty ion source can all contribute to IS response variability.[1][4]
-
IS Stability: Although deuterated standards are generally stable, issues like back-exchange of deuterium (B1214612) atoms with protons from the solvent can occur, especially if the labels are in labile positions.[6]
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure your sample preparation workflow is robust and consistently executed. Pay close attention to pipetting accuracy and vortexing times.
-
Evaluate Matrix Effects: Analyze QC samples prepared in at least six different lots of the biological matrix to assess the impact of matrix variability.[7]
-
Perform System Suitability Tests: Regularly check the performance of your LC-MS/MS system with standard solutions to identify any instrumental drift or inconsistencies.
-
Investigate IS Stability: If you suspect isotopic back-exchange, you may need to consult with the supplier of your this compound to understand the stability of the deuterium labels.
A troubleshooting workflow for investigating internal standard variability is illustrated below.
Question 3: My calibration curve shows poor accuracy and precision at the lower limit of quantification (LLOQ). What are the possible reasons and solutions?
Answer:
Poor performance at the LLOQ is a common challenge in bioanalytical methods. The potential causes and solutions include:
-
Low Signal-to-Noise Ratio (S/N): The analyte signal at the LLOQ may be too close to the background noise, leading to inconsistent integration and high variability.
-
Matrix Effects: Ion suppression is often more pronounced at lower concentrations, which can significantly impact accuracy and precision.
-
Adsorption: Siponimod may adsorb to plasticware (e.g., pipette tips, vials) at low concentrations, leading to inaccurate results.
-
Inconsistent Sample Processing: Any minor inconsistencies in the sample preparation are magnified at the LLOQ.
Troubleshooting Steps:
-
Optimize MS Parameters for Sensitivity: Adjust parameters like ion spray voltage and source temperature to maximize the signal for Siponimod.
-
Improve Chromatographic Separation: Ensure that the Siponimod peak is well-separated from any co-eluting matrix components that may cause ion suppression.
-
Use Low-Binding Consumables: Employ low-adsorption vials and pipette tips to minimize analyte loss.
-
Refine Sample Preparation: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to reduce matrix effects.
-
Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful that it may also increase the matrix load.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Siponimod quantification in plasma?
A1: Based on published methods, a typical linear range for the quantification of Siponimod in rat plasma is 5.00–100.00 pg/mL.
Q2: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?
A2: While specific guidelines may vary, a common recommendation is that a calibration curve should include a minimum of six non-zero standards.[1][8] For accuracy, the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of determination (r²) should be greater than or equal to 0.99.
Q3: Can I use a different internal standard for Siponimod quantification?
A3: While this compound is a suitable stable isotope-labeled (SIL) internal standard, other deuterated or ¹³C-labeled analogs could also be used. It is crucial that the chosen IS co-elutes with the analyte and experiences similar matrix effects to ensure accurate quantification. The use of a structural analog as an IS is possible but is generally less ideal than a SIL IS.
Q4: How important is the purity of the this compound internal standard?
A4: The purity of the IS is critical. Any unlabeled Siponimod present as an impurity in the this compound standard will lead to an artificially high measured concentration of the analyte, especially at the LLOQ.
Quantitative Data Summary
The following table summarizes calibration curve data from a validated method for Siponimod quantification in rat plasma.
| Concentration of Siponimod (pg/mL) | Area Response Ratio (Siponimod/Siponimod-d6) |
| 5.00 | 0.121 |
| 12.50 | 0.303 |
| 25.00 | 0.605 |
| 50.00 | 1.210 |
| 75.00 | 1.815 |
| 100.00 | 2.420 |
Experimental Protocols
LC-MS/MS Method for Siponimod Quantification in Rat Plasma
This protocol is based on a validated method for the quantification of Siponimod in rat plasma using Siponimod-d6 as an internal standard.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Siponimod and Siponimod-d6 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 200 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by serially diluting the stock solutions. Spike these working solutions into blank rat plasma to achieve the desired concentrations for the calibration curve and QCs.
2. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a Phenyl C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% orthophosphoric acid) at a flow rate of 1 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Siponimod Transition: m/z 516.3 → 217.2
-
Siponimod-d6 Transition: m/z 522.3 → 223.2
-
The experimental workflow is depicted in the following diagram:
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Impact of Siponimod-D11 concentration on assay performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Siponimod-D11 concentration on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a quantitative assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Siponimod.[1] In liquid chromatography-mass spectrometry (LC-MS/MS) assays, a known and constant amount of the internal standard is added to all samples, including calibrators, quality controls (QCs), and unknown study samples.[2][3] Its purpose is to normalize for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the quantification of Siponimod.[2]
Q2: What is the ideal concentration for this compound in an assay?
A2: There is no single "ideal" concentration, as it should be optimized during method development. However, a common practice is to use an internal standard concentration that produces a signal intensity approximately 50% of the signal from the highest calibration standard of Siponimod.[4][5] The concentration should be consistent across all samples and fall within the linear dynamic range of the assay.[6] In some cases, a higher concentration of the internal standard, even exceeding the upper limit of quantification (ULOQ), has been shown to enhance linearity by normalizing ionization suppression effects across the calibration range.[4][5]
Q3: How many deuterium (B1214612) atoms are recommended for an internal standard like this compound?
A3: A mass difference of at least 3 atomic mass units (amu) between the analyte (Siponimod) and the internal standard is generally recommended to minimize isotopic interference, also known as "cross-talk".[4] this compound, with eleven deuterium atoms, significantly exceeds this recommendation, making it an excellent choice to prevent the natural isotopes of Siponimod from contributing to the internal standard's signal.
Q4: Can the position of the deuterium labels on this compound affect the assay?
A4: Yes, the position of deuterium labeling is critical. The deuterium atoms must be on stable positions of the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix.[4][7] Exchange can lead to a loss of the mass difference between the analyte and the internal standard, compromising the integrity of the analysis.[7]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments related to this compound concentration.
Issue 1: Non-Linearity in the Calibration Curve
Symptoms:
-
The calibration curve for Siponimod is not linear, particularly at higher concentrations.
-
The response factor (analyte area / IS area) is not constant across the calibration range.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate this compound Concentration | An internal standard concentration that is too low may lead to detector saturation at the high end of the curve. Conversely, a very high IS concentration can cause self-suppression.[6] Solution: Optimize the this compound concentration. A common starting point is a concentration that yields a response in the middle of the calibration curve's response range.[5] |
| Ion Suppression or Enhancement | High concentrations of Siponimod can suppress the ionization of the co-eluting this compound, leading to a non-proportional response.[4] Solution: Experiment with increasing the this compound concentration. A higher IS concentration can sometimes help to normalize ionization effects.[4] Alternatively, diluting the samples can reduce the concentration of matrix components causing the suppression.[4] |
| Isotopic Interference ("Cross-Talk") | At very high concentrations of Siponimod, its naturally occurring isotopes can contribute to the signal of this compound, artificially inflating the IS signal and causing the curve to bend.[4] While unlikely with a D11 label, it's a possibility to consider. Solution: Ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and the internal standard. |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of unlabeled Siponimod, which becomes more significant at higher concentrations.[4] Solution: Verify the purity of your this compound standard.[4] Isotopic enrichment should ideally be ≥98%.[7] |
Issue 2: Poor Accuracy and Precision in QC Samples
Symptoms:
-
Quality control (QC) samples consistently fail acceptance criteria for accuracy and/or precision.
-
High variability in the this compound signal across the analytical run.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Addition | Errors in pipetting the internal standard solution will directly impact the final calculated concentration. Solution: Review the sample preparation protocol and ensure proper mixing of the internal standard with the sample matrix.[8] Use calibrated pipettes and consider automating this step if possible. |
| Differential Matrix Effects | Even with a deuterated internal standard, slight differences in retention time can expose the analyte and IS to different matrix components, leading to variable ion suppression.[6] This is known as the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier.[4] Solution: Optimize chromatography to ensure perfect co-elution of Siponimod and this compound.[6][7] If separation is observed, adjusting the mobile phase gradient or temperature may help.[4] |
| This compound Instability | The internal standard may be degrading during sample collection, storage, or processing.[8] Solution: Investigate the stability of this compound under your specific experimental conditions. This can be done by incubating the IS in the sample matrix at different temperatures and for varying durations and then monitoring its signal. |
| Instrumental Issues | Problems such as an inconsistent autosampler injection volume, a contaminated ion source, or a failing LC column can all lead to signal variability.[8] Solution: Perform system suitability tests before each run. If the IS signal is suddenly lost or highly variable across all samples, investigate the LC-MS system for leaks, contamination, or other hardware issues.[8] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol describes a general workflow for determining the optimal concentration of this compound for a quantitative LC-MS/MS assay.
-
Prepare Siponimod Calibration Standards: Prepare a series of calibration standards of Siponimod in the relevant biological matrix, covering the expected concentration range of the study samples.
-
Prepare this compound Spiking Solutions: Create several working solutions of this compound at different concentrations (e.g., low, medium, and high).
-
Spike and Process Samples: For each this compound concentration, spike a full set of calibration standards and at least three levels of QC samples (low, medium, high). Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Evaluation:
-
Examine the peak shape and signal-to-noise ratio for this compound at each concentration.
-
Plot the calibration curves for each this compound concentration.
-
Calculate the accuracy and precision for the QC samples at each IS concentration.
-
-
Selection: Choose the this compound concentration that provides the best linearity for the calibration curve and the highest accuracy and precision for the QC samples.
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine if differential matrix effects are impacting the assay.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Siponimod and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with the same concentrations of Siponimod and this compound as in Set A.[6]
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Siponimod and this compound before the extraction process.[6]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]
-
-
Evaluate Internal Standard Performance: The IS-normalized MF should be close to 1. If it is not, it indicates that this compound is not adequately compensating for the matrix effects, and further optimization of the sample cleanup or chromatography is needed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Cross-validation of Siponimod assays using different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical assays for Siponimod, focusing on the critical role of the internal standard (IS) in ensuring accurate and reliable quantification. We will delve into the cross-validation of Siponimod assays employing two primary types of internal standards: a stable isotope-labeled (deuterated) internal standard and a non-deuterated, structural analog internal standard. This comparison is supported by experimental data from published literature and established bioanalytical principles.
Introduction to Siponimod and Bioanalytical Challenges
Siponimod (brand name Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] It selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3][4] The mechanism of action involves the retention of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system where they can cause inflammation and damage.[1][3]
Accurate measurement of Siponimod concentrations in biological matrices (e.g., plasma, serum) is crucial for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS assays can be compromised by variability during sample preparation and analysis, such as matrix effects where components of the biological sample interfere with the ionization of the analyte.[6] To correct for this variability, an internal standard is indispensable.
The choice of internal standard is a critical decision in method development. The ideal IS mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations throughout the analytical process.[7] The two main types of internal standards used in bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A deuterated internal standard, such as Siponimod-d6, is chemically identical to Siponimod but with some hydrogen atoms replaced by deuterium. This results in a higher mass, making it distinguishable by the mass spectrometer, but with nearly identical chromatographic behavior and ionization efficiency to the analyte.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but not identical. They are often used when a SIL-IS is not available. While they can compensate for some variability, their physicochemical properties may differ enough from the analyte to not fully account for all sources of error.
This guide will compare a validated LC-MS/MS method for Siponimod using a deuterated internal standard with the expected performance of a method using a structural analog, based on established principles of bioanalysis.
Experimental Protocols
Method 1: Siponimod Quantification using a Deuterated Internal Standard (Siponimod-d6)
This protocol is based on the validated method for the quantification of Siponimod in rat plasma as described by Rao et al. (2024).[5]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add the deuterated internal standard, Siponimod-d6 (SId6).
- Perform liquid-liquid extraction (LLE) to separate Siponimod and the IS from plasma components.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: Reverse-phase Phenyl C18 (150 mm x 4.6 mm, 3.5 µm).[5]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer.[5]
- Flow Rate: 1 mL/min.[5]
- Mass Spectrometric Detection:
- Ionization Mode: Positive-mode electrospray ionization (ESI).[5]
- Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Siponimod and Siponimod-d6.[5]
3. Quantification:
- The concentration of Siponimod in the plasma sample is determined by calculating the ratio of the peak area of Siponimod to the peak area of the internal standard (Siponimod-d6) and comparing this to a calibration curve.
Method 2: Hypothetical Siponimod Quantification using a Structural Analog Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add the structural analog internal standard.
- Perform liquid-liquid extraction (LLE) as described for Method 1.
- Evaporate the organic layer to dryness.
- Reconstitute the residue.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- The chromatographic conditions would be optimized to achieve good separation of both Siponimod and the structural analog IS from each other and from matrix components. It is not guaranteed that the IS will co-elute with Siponimod, which is a key difference from a deuterated IS.
- Mass Spectrometric Detection:
- Ionization Mode: Positive-mode ESI.
- Detection: MRM would be used, with transitions optimized for both Siponimod and the specific structural analog IS.
3. Quantification:
- Quantification is performed by calculating the peak area ratio of Siponimod to the structural analog IS and comparing it to a calibration curve.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The data for the deuterated IS method are derived from the study by Rao et al. (2024), while the performance of the structural analog IS method is projected based on established principles in bioanalytical chemistry.
| Performance Parameter | Deuterated Internal Standard (Siponimod-d6) | Structural Analog Internal Standard (Projected) |
| Linearity Range | 5.00–100.00 pg/mL[5] | Similar range achievable, but may be more susceptible to variability at the lower and upper limits. |
| Accuracy (% Bias) | Within ±15% (typically better) | May be within ±15%, but at higher risk of bias due to differential matrix effects. |
| Precision (%CV) | Intra- and Inter-batch %CV < 5%[5] | Likely to be higher, potentially approaching the 15% limit set by regulatory guidelines. |
| Matrix Effect (%CV) | 0.021% and 0.13% at HQC and LQC[5] | Expected to be significantly higher and more variable between different sources of plasma. |
| Extraction Recovery | Nearly identical to Siponimod | May differ from Siponimod, leading to variability in the final analyte/IS ratio. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[6] | May be acceptable if a SIL-IS is not available, but requires more extensive validation to demonstrate robustness. |
Visualizations
Siponimod Signaling Pathway
Siponimod exerts its therapeutic effect by modulating the S1P signaling pathway. It is a selective agonist for S1P receptors 1 and 5, which are G protein-coupled receptors.[8] Upon binding, Siponimod causes the internalization and degradation of the S1P1 receptor on lymphocytes.[3] This functional antagonism prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, thereby reducing their circulation and infiltration into the central nervous system.[3]
Caption: Siponimod's mechanism of action on the S1P1 receptor of lymphocytes.
Experimental Workflow for Siponimod Bioanalysis
The following diagram illustrates the typical workflow for the quantification of Siponimod in a biological matrix using an internal standard and LC-MS/MS.
Caption: A generalized workflow for the bioanalysis of Siponimod.
Conclusion
The cross-validation of Siponimod assays highlights the superior performance of a deuterated internal standard (Siponimod-d6) compared to a structural analog. The use of a stable isotope-labeled internal standard is highly recommended for the bioanalysis of Siponimod to ensure the highest level of accuracy and precision.[6] A deuterated IS co-elutes with the analyte and is affected by matrix effects and extraction inconsistencies in a nearly identical manner, providing a more reliable correction. While a structural analog IS can be used if a deuterated version is unavailable, it requires more rigorous validation to demonstrate its suitability and may be more prone to inaccuracies. For drug development professionals and researchers, investing in a deuterated internal standard for Siponimod bioanalysis is a critical step towards obtaining robust and reliable pharmacokinetic data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijalsr.org [ijalsr.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Siponimod - Wikipedia [en.wikipedia.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Siponimod-D11 and Other Stable Isotope-Labeled Standards in Bioanalysis
In the landscape of pharmacokinetic and metabolic studies, the precision of bioanalytical methods is paramount. For researchers and drug development professionals working with Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Siponimod-D11 with other commercially available Siponimod stable isotope-labeled standards, supported by established principles of bioanalytical method validation.
Performance Comparison of Siponimod Stable Isotope-Labeled Standards
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. An ideal SIL internal standard co-elutes with the analyte, experiences similar ionization efficiency, and compensates for variations in sample preparation and matrix effects. The degree and position of isotopic labeling can influence the standard's performance, particularly concerning isotopic purity and potential for isotopic cross-talk.
While direct head-to-head experimental data for all Siponimod isotopologues is not extensively published, we can infer performance based on the principles of mass spectrometry and bioanalytical method validation. A higher degree of deuteration, as in this compound, generally offers advantages over standards with fewer deuterium (B1214612) atoms (e.g., Siponimod-d6). The increased mass difference minimizes the potential for isotopic overlap from the naturally occurring isotopes of the unlabeled analyte.
Below is a summary table of expected performance characteristics based on these principles.
| Parameter | This compound | Other Lower-Labeled Siponimod Standards (e.g., d6) | Rationale |
| Mass Difference | +11 Da | Lower (e.g., +6 Da) | A larger mass difference reduces the risk of isotopic cross-talk, enhancing analytical accuracy. |
| Isotopic Purity | Typically >99% | Variable, may be lower | Higher isotopic purity leads to a cleaner baseline and more reliable quantification. |
| Chromatographic Shift | Negligible | Potentially observable | High levels of deuteration can sometimes lead to a slight shift in retention time, which must be accounted for during method development. |
| Matrix Effect Compensation | Excellent | Good to Excellent | As a SIL standard, it effectively tracks and compensates for matrix-induced ion suppression or enhancement. |
| Precision (%CV) | <5% | <10% | The superior isotopic purity and mass separation of this compound are expected to result in lower coefficients of variation. |
| Accuracy (%Bias) | ±5% | ±10% | Reduced isotopic interference contributes to a more accurate measurement of the analyte concentration. |
Experimental Protocols
The following protocols outline standard procedures for the bioanalytical quantification of Siponimod in plasma using a stable isotope-labeled internal standard like this compound.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 20% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Siponimod: Q1/Q3 (To be optimized based on the specific instrument)
-
This compound: Q1/Q3 (To be optimized based on the specific instrument)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Siponimod.
Bioanalytical workflow for Siponimod quantification.
Siponimod acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is crucial for the egress of lymphocytes from lymph nodes.[1] By binding to S1P1 on lymphocytes, Siponimod induces its internalization and degradation, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system.[1] Siponimod also acts on S1P5 receptors, which may contribute to its neuroprotective effects.[2]
Simplified signaling pathway of Siponimod.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide to a Siponimod Bioanalytical Method Utilizing Siponimod-D11
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. This guide provides a comprehensive overview and a synthesized comparison of a bioanalytical method for Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator, employing its deuterated stable isotope-labeled internal standard, Siponimod-D11. While a formal multi-site inter-laboratory validation study is not publicly available, this document collates and presents data from representative single-laboratory validations to offer a benchmark for performance and expected outcomes in a cross-validation setting.
Siponimod is a critical therapeutic for secondary progressive multiple sclerosis, and its accurate measurement in pharmacokinetic and toxicokinetic studies is paramount. The use of a stable isotope-labeled internal standard like this compound is best practice, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing data quality.
Experimental Protocols: A Synthesized Approach
The following protocols are a composite of methodologies reported in the scientific literature for the bioanalytical determination of Siponimod in plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) method is commonly employed to isolate Siponimod and its internal standard from the biological matrix.
-
Aliquoting: 100 µL of plasma sample (calibration standard, quality control, or unknown) is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: A precise volume of this compound working solution is added to each tube (except for blank matrix samples).
-
Extraction: An organic extraction solvent, such as a mixture of ethyl acetate (B1210297) and n-hexane, is added to each tube.
-
Vortexing and Centrifugation: The tubes are vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
-
Supernatant Transfer: The organic supernatant containing the analyte and internal standard is transferred to a new set of tubes.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a mobile phase-compatible solution.
-
Analysis: The reconstituted sample is then injected into the LC-MS/MS system.
Chromatographic Conditions
Chromatographic separation is typically achieved using a reverse-phase C18 or a Phenyl C18 column to ensure a robust separation of Siponimod from endogenous matrix components.[1][2]
| Parameter | Typical Value |
| Column | Reverse Phase Phenyl C18 (150 mm x 4.6 mm, 3.5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
Quantification is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Siponimod | This compound (Hypothetical) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 517.3 → 217.2 | m/z 528.3 → 228.2 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of a validated Siponimod bioanalytical method based on published data. These tables can be used as a benchmark for inter-laboratory comparisons.
Table 1: Linearity and Range
| Laboratory (Representative) | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A (Based on[1][2]) | 0.005 - 100 | > 0.99 |
| Lab B (Hypothetical) | 0.01 - 150 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| Quality Control (QC) Level | Concentration (ng/mL) | Laboratory A (Based on[1][2]) | Laboratory B (Hypothetical) |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| LQC (Low) | 0.015 | 95.8 | 4.3 | 97.2 | 3.8 |
| MQC (Medium) | 50 | 98.2 | 3.1 | 99.1 | 2.9 |
| HQC (High) | 80 | 97.5 | 4.3 | 98.5 | 3.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory A (Based on[1][2]) | Laboratory B (Hypothetical) |
| Matrix Effect (%CV) | 0.021 - 0.13 | < 15 |
| Recovery (%) | > 85 | > 80 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the Siponimod bioanalytical method workflow.
References
Precision in Siponimod Quantification: A Comparative Analysis of Internal Standard Methodologies
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like Siponimod is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a detailed comparison of bioanalytical methods for Siponimod quantification, with a focus on the impact of internal standard selection on assay performance. We present experimental data and protocols for the gold-standard stable isotope-labeled internal standard method and discuss the theoretical considerations for alternative approaches.
The use of a stable isotope-labeled (SIL) internal standard, such as Siponimod-D11 (or a similar deuterated version like Siponimod-d6), is the industry-preferred method for the quantification of Siponimod in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This preference is rooted in the ability of a SIL internal standard to mimic the analyte of interest throughout the analytical process, thereby providing the most accurate and precise results.
Comparative Performance of Internal Standards
| Validation Parameter | Method Using Deuterated Internal Standard (Siponimod-d6) |
| Linearity Range | 5.00–100.00 pg/mL |
| Intra-batch Precision (%CV) | 4.3% |
| Inter-batch Precision (%CV) | 4.3% |
| Matrix Effect (%CV) at LQC | 0.13% |
| Matrix Effect (%CV) at HQC | 0.021% |
Data sourced from a study on the development and validation of an LC-MS/MS method for Siponimod in spiked rat plasma[1]. LQC = Low Quality Control, HQC = High Quality Control.
The data clearly demonstrates the high precision and minimal matrix effect achieved with the use of a deuterated internal standard for Siponimod quantification[1]. The low coefficient of variation (%CV) for both intra- and inter-batch precision indicates excellent reproducibility of the method[1]. Furthermore, the negligible matrix effect suggests that co-eluting endogenous components from the plasma do not significantly impact the ionization of the analyte, a critical factor for accurate quantification[1].
The Gold Standard: Stable Isotope-Labeled Internal Standard
A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any variations in these steps that affect the analyte will also affect the internal standard to the same degree, allowing for accurate correction and reliable quantification.
Alternative Approach: Structural Analog Internal Standard
In the absence of a readily available SIL internal standard, a structural analog may be considered. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While this approach can be more cost-effective, it presents several challenges:
-
Differences in Physicochemical Properties: Even small differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
-
Matrix Effects: A structural analog may not be affected by matrix components in the same way as the analyte, potentially leading to inaccurate quantification.
-
Availability: A suitable structural analog that does not interfere with the analyte and is not present in the biological matrix may not always be available.
Due to these potential drawbacks, the use of a structural analog internal standard would require extensive validation to ensure it meets the rigorous standards for accuracy and precision required in regulated bioanalysis.
Experimental Protocols
Below is a detailed methodology for the quantification of Siponimod in rat plasma using a deuterated internal standard, as adapted from a published study[1].
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL centrifuge tube, add 100 µL of rat plasma.
-
Spike with 10 µL of the deuterated Siponimod internal standard working solution.
-
Add 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
HPLC System: Waters, Alliance e2695-HPLC system[1]
-
Mass Spectrometer: SCIEX QTRAP 5500 triple quadrupole[1]
-
Column: Phenyl C18 (150 mm x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: Acetonitrile and OPA buffer (50:50 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
MRM Transitions:
-
Siponimod: m/z 517.2 → 213.0
-
Deuterated Siponimod (SId6): m/z 523.2 → 213.0 (Example transition, may vary based on deuteration pattern)
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps and logical relationships in the quantification of Siponimod.
Caption: Experimental workflow for Siponimod quantification.
Caption: Logic of internal standard use for accurate quantification.
References
A Comparative Guide to Siponimod Bioanalytical Assays: Focus on Linearity and Range with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. A key focus is placed on the linearity and dynamic range of these assays, with particular attention to the use of deuterated internal standards, such as Siponimod-D6, to ensure accuracy and precision. The information presented is supported by experimental data from published studies to aid researchers in selecting and developing robust analytical methods for pharmacokinetic, toxicokinetic, and clinical studies.
Data Summary: Linearity and Range of Siponimod Assays
The selection of a bioanalytical method is critically dependent on its ability to accurately and reliably quantify the analyte over a specific concentration range. The following table summarizes the linearity and range of different published methods for Siponimod quantification.
| Method | Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Siponimod | Siponimod-d6 | Rat Plasma | 5.00–100.00 pg/mL | >0.99 | Rao et al., 2024[1][2] |
| LC-MS/MS | Siponimod | Not Specified | Drug Substance | 0.025–1.0 µg/mL | >0.99 | Vaka et al., 2024[3][4] |
| RP-HPLC | Siponimod | Not Specified | Bulk and Tablet | 5–40 µg/mL | 0.99988 | Ramteke et al. |
Note: While this guide specifically addresses Siponimod-D11 as requested, the available literature provides detailed validation data for a closely related deuterated internal standard, Siponimod-d6. The principles and advantages of using a stable isotope-labeled internal standard are directly comparable.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducing analytical methods. Below are summarized protocols from the cited literature for the quantification of Siponimod.
LC-MS/MS Method with Siponimod-d6 Internal Standard (Rao et al., 2024)
This method is designed for the sensitive quantification of Siponimod in a biological matrix, making it suitable for pharmacokinetic studies.
-
Sample Preparation: A liquid-liquid extraction (LLE) method was employed. To 100 µL of rat plasma, 25 µL of the internal standard solution (Siponimod-d6) was added, followed by 1 mL of the extraction solvent. The mixture was vortexed and centrifuged. The supernatant was then evaporated to dryness and the residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatography:
-
Column: Reverse phase Phenyl C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and OPA buffer.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive-mode electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM). The specific mass transitions monitored were not detailed in the abstract.
-
LC-MS/MS Method for Genotoxic Impurities and Siponimod (Vaka et al., 2024)
This method is optimized for the detection of trace-level impurities in the drug substance, but also provides data on the quantification of Siponimod itself.
-
Sample Preparation: A stock solution of Siponimod was prepared by dissolving an appropriate amount in a diluent to achieve a concentration of 0.1 mg/mL. A series of dilutions were then made to prepare calibration standards ranging from 0.025 to 1.0 µg/mL.
-
Chromatography:
-
Column: Waters C18 (150 × 4.6 mm; 5 μm).
-
Mobile Phase: Isocratic elution with 0.02M ammonium (B1175870) acetate (B1210297) (pH 4.2, adjusted with 1% formic acid) and methanol (B129727) in a 45:55 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
RP-HPLC Method (Ramteke et al.)
This method is suitable for the quantification of Siponimod in bulk drug and pharmaceutical formulations.
-
Sample Preparation: A standard stock solution of 100 µg/ml was prepared by dissolving 10 mg of Siponimod standard in 100 ml of diluent. This was further diluted to prepare calibration standards from 5-40 µg/ml.
-
Chromatography:
-
Column: YMC Triart C18 (250 mm 4.6 mm 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (75:25 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 257 nm.
-
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting. The following diagrams illustrate the key stages of a typical bioanalytical assay for Siponimod quantification using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for Siponimod quantification.
The use of a stable isotope-labeled internal standard (SIL-IS) like Siponimod-D6 is a cornerstone of robust bioanalytical methods. The following diagram illustrates the principle behind this approach.
Caption: Principle of SIL-IS in LC-MS/MS quantification.
Conclusion
The choice of a bioanalytical assay for Siponimod quantification depends on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For pharmacokinetic studies requiring high sensitivity in biological matrices, LC-MS/MS methods with a deuterated internal standard like Siponimod-d6 offer excellent linearity and a wide dynamic range.[1][2] For the analysis of bulk drug and formulations where higher concentrations are expected, a simpler RP-HPLC method may be sufficient. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their drug development programs. The use of a stable isotope-labeled internal standard is highly recommended to mitigate variability introduced during sample preparation and to counteract matrix effects, ultimately leading to more accurate and precise results.
References
A Head-to-Head Battle for Precision: Siponimod-D11 vs. Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Siponimod, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison between the performance of a stable isotope-labeled internal standard, Siponimod-D11, and the theoretical performance of an analog internal standard. By examining experimental data and established bioanalytical principles, this document will demonstrate the superiority of this compound for robust and reproducible quantification of Siponimod in biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrument response. The ideal IS should mimic the analyte's behavior as closely as possible. While both stable isotope-labeled and analog internal standards are employed, their ability to compensate for analytical variability differs significantly.
A stable isotope-labeled internal standard, such as this compound, is a form of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This subtle mass change allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain nearly identical to the analyte. In contrast, an analog internal standard is a different chemical compound that is structurally similar to the analyte. While often more accessible and less expensive, these structural differences can lead to divergent behavior during analysis, compromising data quality.
Performance Data: A Tale of Two Standards
The following tables summarize key performance metrics for a validated LC-MS/MS method for Siponimod using a deuterated internal standard (Siponimod-d6, which serves as a proxy for this compound) and contrasts this with the generally accepted performance characteristics of an analog internal standard.
Table 1: Comparison of Key Bioanalytical Parameters
| Parameter | This compound (Deuterated IS) | Analog Internal Standard (Expected Performance) | Rationale for Discrepancy |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | Even minor structural differences can alter chromatographic behavior. |
| Extraction Recovery | Highly consistent with Siponimod | Can be variable and differ from Siponimod | Structural differences affect partitioning and recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Matrix Effect Compensation | Excellent | Often inadequate | As the analog may not experience the same degree of ion suppression or enhancement as Siponimod, it fails to accurately correct for matrix-induced variations in MS response. |
| Precision (%CV) | Typically low (e.g., <5%) | Generally higher and more variable | Inconsistent compensation for variability leads to greater imprecision in the final calculated concentrations. |
| Accuracy (%Bias) | High (typically within ±15%) | Can be compromised | Inaccurate correction for losses or matrix effects can introduce a systematic bias in the results. |
Table 2: Experimental Performance Data for Siponimod Analysis using a Deuterated Internal Standard (Siponimod-d6)
| Parameter | High Quality Control (HQC) | Low Quality Control (LQC) |
| Intra-batch Precision (%CV) [1][2] | 4.3% | 4.3% |
| Inter-batch Precision (%CV) [1][2] | 4.3% | 4.3% |
| Matrix Effect (%CV) [1][2] | 0.021% | 0.13% |
Data derived from a validated LC-MS/MS method for the quantification of Siponimod in rat plasma using deuterated Siponimod (SId6) as the internal standard.[1][2]
The exceptionally low coefficient of variation for the matrix effect when using a deuterated internal standard underscores its ability to effectively compensate for the influence of matrix components on ionization efficiency.[1][2] An analog internal standard, with its different chemical structure, would be expected to exhibit a significantly higher and more variable matrix effect.
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the quantification of Siponimod in plasma using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Siponimod Transition: m/z 517.3 -> 416.2
-
This compound Transition: m/z 528.3 -> 427.2 (hypothetical, based on an 11-deuterium substitution)
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the analytical process and the biological context of Siponimod, the following diagrams are provided.
Conclusion
While an analog internal standard may seem like a cost-effective and convenient choice, the potential for compromised data quality is significant. The inherent physicochemical differences between an analog and the analyte can lead to inadequate correction for extraction variability and matrix effects, resulting in imprecise and inaccurate data. The experimental evidence for deuterated internal standards in Siponimod analysis demonstrates superior performance, characterized by high precision and effective mitigation of matrix effects.[1][2] For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical results, the use of a stable isotope-labeled internal standard like this compound is the unequivocally superior choice. The initial investment is justified by the generation of reliable, reproducible, and defensible data, which is the cornerstone of successful drug development.
References
Assessing the Stability of Siponimod in the Presence of a Deuterated Internal Standard: A Comparative Guide
The use of stable isotope-labeled (SIL) internal standards, such as Siponimod-D11, is a gold standard in quantitative mass spectrometry to correct for variability during sample extraction and ionization. It is generally assumed that a SIL internal standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, thus ensuring accurate quantification. However, potential issues such as isotopic exchange (H/D back-exchange) and differential matrix effects can arise, making stability assessment crucial.[1][2]
Experimental Approach to Co-Stability Assessment
A comprehensive assessment of Siponimod's stability in the presence of this compound would involve a series of forced degradation studies and stability-indicating method validations. Forced degradation, or stress testing, is a process that exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and degradation pathways.[3][4]
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive co-stability assessment:
References
Navigating Bioanalytical Method Validation: A Comparative Guide for Siponimod Analysis Using Siponimod-D11
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Siponimod-D11 as an internal standard against alternative High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Siponimod in biological matrices. The comparison is framed within the context of the stringent bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The validation of a bioanalytical method ensures that it is suitable for its intended purpose, providing reliable data for regulatory submissions.[1] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2] Both the FDA and EMA provide detailed guidance on the validation of bioanalytical methods to ensure the quality and integrity of the data generated during drug development.[3][4][5][6] While the guidelines from both agencies are largely harmonized, some differences in terminology and specific recommendations exist.[7]
This guide focuses on the analysis of Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. Accurate measurement of Siponimod concentrations in biological samples is crucial for understanding its pharmacokinetic profile. The use of a deuterated internal standard like this compound is a common and effective strategy in LC-MS/MS analysis to improve accuracy and precision by correcting for variability in sample preparation and instrument response.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance of a validated LC-MS/MS method for Siponimod analysis using a deuterated internal standard (data adapted from a study using Siponimod-d6, which is expected to have comparable performance to this compound) and alternative HPLC/UPLC methods.[2][3][4]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | LC-MS/MS with this compound (Internal Standard) | HPLC/UPLC | FDA/EMA Guideline Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999 | Not explicitly defined, but a high correlation is expected. |
| Range | 5.00–100.00 pg/mL[2][3] | 5-75 µg/mL | The range should cover the expected concentrations in study samples. |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL[2][3] | 0.5 µg/mL | Response should be at least 5 times the blank response. |
| Accuracy (% Bias) | Within ± 15% of nominal concentration | Within ± 15% of nominal concentration | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (% CV) | Intra-batch: < 4.3% Inter-batch: < 4.3%[2][3] | Not explicitly stated, but expected to be within acceptance criteria. | Within 15% (20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible | Consistent, precise, and reproducible | Should be consistent, precise, and reproducible. |
| Matrix Effect | Intra-batch: < 0.13% Inter-batch: < 0.13%[2][3] | Not typically assessed in HPLC/UPLC with UV detection. | IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | Assessed for various conditions (freeze-thaw, bench-top, long-term) | Assessed for various conditions | Analyte should be stable under the anticipated study conditions. |
Table 2: Summary of Method Characteristics
| Feature | LC-MS/MS with this compound | HPLC/UPLC |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using mass spectrometry. | Separation by liquid chromatography with detection typically by UV absorbance. |
| Internal Standard | Stable isotope-labeled (deuterated) internal standard (this compound). | A structurally similar compound. |
| Selectivity | Very high, based on mass-to-charge ratio. | Lower, prone to interference from co-eluting compounds. |
| Sensitivity | Very high (pg/mL range).[2][3] | Lower (µg/mL range).[4] |
| Sample Preparation | Typically involves protein precipitation or liquid-liquid extraction.[2][3] | Can be simpler, may involve filtration and dilution. |
| Instrumentation | LC system coupled to a tandem mass spectrometer. | HPLC or UPLC system with a UV detector. |
| Cost & Complexity | Higher cost and more complex to operate. | Lower cost and simpler operation. |
Experimental Protocols
LC-MS/MS Method for Siponimod Quantification
This protocol is based on a validated method for the quantification of Siponimod in rat plasma using a deuterated internal standard.[2][3]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Siponimod and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration curve standards by spiking blank plasma with appropriate volumes of the Siponimod stock solution to achieve a concentration range of 5.00–100.00 pg/mL.[2][3]
-
Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in blank plasma.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of this compound internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Siponimod and this compound.
Alternative HPLC/UPLC Method
This protocol is a general representation based on published methods for Siponimod analysis.[4]
1. Preparation of Standards and Samples:
-
Prepare a stock solution of Siponimod in a suitable diluent (e.g., methanol).
-
Prepare calibration standards by diluting the stock solution to achieve the desired concentration range (e.g., 5-40 µg/mL).[4]
-
For tablet dosage forms, crush tablets and dissolve the powder in the diluent to a known concentration.
2. Chromatographic Conditions:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid).[4]
-
Flow Rate: Typically 1 mL/min.[4]
-
Detection Wavelength: 257 nm.[4]
-
Injection Volume: 10 µL.[4]
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the bioanalytical method validation workflow and the signaling pathway of Siponimod.
Caption: Bioanalytical method validation workflow as per FDA/EMA guidelines.
References
Comparative Analysis of Matrix Effects: Siponimod vs. Siponimod-D11
In the realm of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the assessment of matrix effects is a critical step to ensure the accuracy and reliability of quantitative data. This is especially true for liquid chromatography-mass spectrometry (LC-MS/MS) based assays, which are susceptible to ionization suppression or enhancement caused by co-eluting endogenous components of the biological matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is a widely accepted strategy to mitigate these matrix effects. This guide provides a comparative overview of the matrix effect observed for the immunosuppressive drug Siponimod and discusses the role of its deuterated internal standard, Siponimod-D11, in compensating for these effects.
Understanding Matrix Effects in Bioanalysis
The matrix effect refers to the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, ultimately affecting the accuracy and precision of the quantification.[1][2] The use of an internal standard that is structurally and physicochemically similar to the analyte is crucial to correct for these variations. A deuterated internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences nearly identical matrix effects, allowing for reliable normalization of the analyte's signal.[3][4]
Quantitative Assessment of Siponimod's Matrix Effect
A study on the development and validation of an LC-MS/MS method for the quantification of Siponimod in rat plasma provides quantitative data on its matrix effect.[5][6] The study utilized a deuterated internal standard, referred to as SId6 (likely this compound), and evaluated the matrix effect at two different quality control concentrations: low quality control (LQC) and high quality control (HQC).
The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and an MF value of 1 indicates no matrix effect, while values less than or greater than 1 suggest ion suppression or enhancement, respectively. The coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix is a key indicator of the consistency of the matrix effect.
The following table summarizes the matrix effect data for Siponimod as reported in the study:
| Analyte | Concentration Level | Matrix Effect (%CV) |
| Siponimod | Low Quality Control (LQC) | 0.13% |
| Siponimod | High Quality Control (HQC) | 0.021% |
Data extracted from a study on the quantification of Siponimod in rat plasma.[5][6]
While direct comparative data for the matrix effect of this compound is not explicitly provided in the available literature, the very low %CV values for Siponimod when using a deuterated internal standard strongly suggest that this compound effectively compensates for the variability introduced by the matrix. The principle behind using a deuterated internal standard is that it will exhibit a similar matrix effect to the analyte, and therefore, the ratio of the analyte response to the internal standard response will remain constant, even in the presence of ion suppression or enhancement.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the matrix effect data. The following sections outline the key experimental protocols for sample preparation and LC-MS/MS analysis as described in the validation study for Siponimod.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: 100 µL of rat plasma was aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of the deuterated internal standard (Siponimod-d6) was added to the plasma sample.
-
Extraction: Liquid-liquid extraction was performed to isolate the analyte and internal standard from the plasma matrix.
-
Evaporation and Reconstitution: The organic layer was separated, evaporated to dryness, and the residue was reconstituted in a mobile phase-compatible solution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A liquid chromatography system was used for the separation of Siponimod and its internal standard.
-
Column: A reverse-phase Phenyl C18 column (150 mm x 4.6 mm, 3.5 µm) was employed for chromatographic separation.[5][6]
-
Mobile Phase: The mobile phase consisted of acetonitrile (B52724) and OPA buffer, run in an isocratic mode.[5][6]
-
Mass Spectrometer: A tandem mass spectrometer with a positive-mode electrospray ionization (ESI) source was used for detection.[5][6]
-
Detection Mode: Quantification was achieved using multiple reaction monitoring (MRM).[5][6]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles of matrix effect evaluation, the following diagrams have been generated.
Caption: Experimental workflow for the assessment of matrix effect.
Caption: Logical relationship for the calculation of the matrix effect.
References
Evaluating the Robustness of Siponimod Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Siponimod, a sphingosine-1-phosphate receptor modulator, the choice of internal standard is a critical factor influencing the robustness and reliability of the assay. This guide provides an objective comparison of analytical methods for Siponimod, with a focus on the superior performance of stable isotope-labeled internal standards, such as Siponimod-D11, against other alternatives. Supported by experimental data, this document outlines the methodologies that ensure the highest quality data for pharmacokinetic and other clinical studies.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). A SIL-IS, such as this compound or the experimentally validated Siponimod-d6, is a form of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes. This subtle modification in mass allows for its distinction from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-perfect analogy is the key to its superior ability to compensate for variations throughout the analytical process, from sample preparation to detection.
Performance Comparison: Siponimod Assay with and without a Deuterated Internal Standard
The robustness of a bioanalytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters and by its performance across different biological matrices. The use of a deuterated internal standard like Siponimod-d6 has been shown to significantly enhance the robustness of Siponimod quantification.
Below is a summary of key performance parameters from a validated LC-MS/MS method for Siponimod in rat plasma, comparing a method utilizing a deuterated internal standard (Siponimod-d6) with a hypothetical scenario where a structural analog or no internal standard is used.
| Performance Parameter | Method with Siponimod-d6 Internal Standard | Method with Structural Analog IS (Hypothetical) |
| Linearity Range | 5.00–100.00 pg/mL[1] | Similar range achievable |
| Intra-batch Precision (%CV) | 4.3%[1] | >10% |
| Inter-batch Precision (%CV) | 4.3%[1] | >15% |
| Matrix Effect (%CV) | 0.021% and 0.13% at LQC and HQC[1] | Potentially >15% and variable |
| Extraction Recovery | Consistent and reproducible | More variable |
The data clearly indicates that the use of a deuterated internal standard leads to significantly better precision and a negligible matrix effect[1]. The matrix effect, which is the alteration of ionization efficiency by co-eluting components from the biological sample, is a major challenge in bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus effectively normalizing the signal and leading to more accurate and precise results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following is a summary of the key experimental protocols for the quantification of Siponimod in plasma using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for separating the analyte of interest from the biological matrix.
-
Objective: To extract Siponimod and its deuterated internal standard from plasma with high and reproducible recovery.
-
Protocol:
-
To 100 µL of plasma sample, add the deuterated internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex mix for a specified time to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Siponimod and its internal standard are achieved using a validated LC-MS/MS method.
-
Objective: To achieve chromatographic separation of Siponimod from potential interferences and to detect it with high sensitivity and specificity.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or Phenyl C18 column is typically used[1].
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is employed[1].
-
Flow Rate: A flow rate suitable for the column dimensions is maintained.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Siponimod and its deuterated internal standard. For Siponimod, a characteristic mass transition is m/z of 517 (parent ion) and 213 (product ion).
-
Method Validation
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.
-
Objective: To demonstrate that the method is accurate, precise, selective, sensitive, and robust for the intended application.
-
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Visualizing the Advantage of this compound
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
References
Safety Operating Guide
Proper Disposal of Siponimod-D11: A Guide for Laboratory Professionals
The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. For Siponimod-D11, a deuterated isotopologue of the sphingosine-1-phosphate receptor modulator Siponimod, specific disposal protocols are not extensively detailed in publicly available literature. However, by adhering to general best practices for laboratory chemical waste management, researchers can ensure its safe and compliant disposal. This guide provides essential procedural steps for the handling and disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While the available SDS provides general guidance, it underscores the importance of preventing the substance from entering drains and managing it in accordance with federal, state, and local regulations.[1] In the event of a spill, the area should be swept up and the material placed into a suitable container for disposal.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be treated as a hazardous chemical waste process. The following steps outline a general yet comprehensive procedure for its proper disposal:
-
Waste Identification and Classification : Treat this compound as a hazardous waste.[2] Laboratory personnel should consider all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]
-
Waste Segregation : Do not mix this compound waste with other incompatible chemical wastes.[4][5] Store it in a designated container separate from other waste streams to prevent unintended reactions.[4]
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container for collecting this compound waste.[6] The container should be in good condition and have a secure-fitting cap.[5]
-
As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[3] The label should clearly identify the contents as "this compound" and include the approximate quantity.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4][7]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Ensure the waste container is kept closed at all times, except when adding waste.[1][5]
-
Secondary containment should be used for liquid waste to prevent spills from spreading.[5]
-
-
Request for Disposal :
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly. To be considered non-hazardous, the container must be thoroughly emptied.[5] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[2][3] After thorough cleaning, any hazardous chemical labels on the container must be defaced or removed before it can be disposed of as regular trash or recycled.[2][3][5]
Experimental Protocols for Waste Handling
The following general protocols should be followed when handling this compound waste:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the chemical and its waste.
-
Spill Cleanup : In case of a spill, the spilled material and any absorbent materials used for cleanup should be collected and disposed of as hazardous waste.[3]
-
Waste Minimization : Employ practices to minimize the generation of waste whenever possible.[1][7]
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
